1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Description
Properties
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAKMZAVUALLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245802 | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199796-91-3 | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The HO-MOP Architecture: Structural Dynamics and Catalytic Utility in Asymmetric Synthesis
Subject: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (Commonly: HO-MOP or MOP-OH ) Classification: Axially Chiral Monophosphine Ligand Primary Application: Transition Metal Catalysis (Pd, Rh) for Asymmetric Allylic Substitution and Hydrosilylation.
Executive Summary: The Bifunctional Advantage
In the landscape of chiral ligands, HO-MOP (2'-diphenylphosphino-1,1'-binaphthyl-2-ol) represents a critical evolution from the standard BINAP and MeO-MOP architectures. While BINAP relies on rigid
Unlike its methyl-ether counterpart (MeO-MOP), which functions primarily through steric steering and weak hemilabile ether coordination, HO-MOP possesses a free hydroxyl group. This moiety enables two distinct mechanistic pathways:[1]
-
Anionic Chelation: Deprotonation forms a tight P-O chelate with hard metals.
-
Hydrogen Bonding: The hydroxyl group acts as a hydrogen-bond donor, directing substrates via non-covalent interactions—a strategy pivotal in modern drug synthesis for achieving high enantioselectivity in functionalized substrates.
Structural Analysis & Chemical Properties
The molecule is built upon a 1,1'-binaphthyl backbone, exhibiting atropisomerism. The restriction of rotation around the binaphthyl bond creates a chiral pocket defined by the interplay between the soft phosphorus donor and the hard oxygen donor.
Physicochemical Profile
| Property | Specification |
| CAS Number | 103233-04-3 (S-isomer) / 103233-03-2 (R-isomer) |
| Molecular Formula | |
| Molecular Weight | 454.50 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water |
| Air Stability | Moderately stable; oxidation to phosphine oxide occurs over prolonged exposure. Store under Argon. |
| Chirality | Axial (Atropisomeric) |
Mechanistic Hemilability
In Palladium-catalyzed allylic alkylation, the HO-MOP ligand prevents the formation of the unreactive bis(phosphine)Pd complex (a common "sink" in BINAP chemistry). Instead, it forms a reactive mono(phosphine)Pd intermediate. The hydroxyl group can transiently coordinate to the metal or H-bond to the leaving group of the allyl substrate, accelerating oxidative addition.
Synthesis Protocol: The Demethylation Route
While HO-MOP can be synthesized via partial hydrolysis of binaphthyl ditriflates, the most reliable high-purity protocol involves the demethylation of MeO-MOP . This ensures the preservation of the P-center oxidation state and optical purity.
Precursor: (S)-MeO-MOP
The starting material, (S)-2'-diphenylphosphino-2-methoxy-1,1'-binaphthyl, is synthesized via the Uozumi-Hayashi method (Lithiation of (S)-BINOL dimethyl ether followed by phosphinylation).
Experimental Workflow (Demethylation)
Reagents:
-
(S)-MeO-MOP (1.0 eq)
-
Boron Tribromide (
), 1.0 M solution in DCM (3.0 eq) -
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (
), saturated aqueous
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Dissolution: Charge the flask with (S)-MeO-MOP (470 mg, 1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add
(3.0 mL, 3.0 mmol) dropwise via syringe over 10 minutes. Caution: BBr3 is highly corrosive and fumes in air. -
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0°C (ice bath) and stir for an additional 2 hours. Monitor via TLC (Silica, Hexane/EtOAc 4:1) for disappearance of the starting material.
-
Quenching: Carefully quench the reaction at 0°C by dropwise addition of saturated
(10 mL). Vigorous bubbling will occur. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Isolation: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 9:1
4:1) to yield (S)-HO-MOP as a white solid.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway from BINOL to HO-MOP via the MeO-MOP intermediate, highlighting the critical demethylation step.
Catalytic Applications & Mechanism[1][3]
The HO-MOP ligand is particularly effective in reactions where the substrate contains polar functional groups capable of interacting with the hydroxyl moiety.
Asymmetric Hydrosilylation of Olefins
HO-MOP/Palladium complexes catalyze the hydrosilylation of styrenes and norbornene derivatives with high regio- and enantioselectivity.
-
Mechanism: The Pd-H species coordinates to the phosphorus. The olefin inserts into the Pd-H bond. The -OH group on the ligand can H-bond to the silicon of the incoming silane, directing the stereochemistry of the silyl transfer.
Asymmetric Allylic Substitution
In the reaction of allylic esters with soft nucleophiles (e.g., malonates), HO-MOP often outperforms BINAP in terms of reaction rate.
-
Why? BINAP forms a stable cationic bis-phosphine complex
, which is often too stable to react quickly with nucleophiles. HO-MOP forms a neutral or anionic species (if deprotonated) or simply a sterically accessible mono-phosphine complex, accelerating the nucleophilic attack.
Catalytic Cycle Visualization
Figure 2: General catalytic cycle for Pd-catalyzed allylic substitution using HO-MOP. The cycle emphasizes the regeneration of the active mono-phosphine species.
Comparative Data: HO-MOP vs. BINAP
The following table illustrates the performance of HO-MOP in the asymmetric reduction of allylic esters (formic acid reduction), a benchmark reaction.
| Feature | (S)-BINAP | (S)-HO-MOP | Impact Analysis |
| Coordination | Bidentate (P-P) | Monodentate (P) + H-Bonding | HO-MOP creates a more open, reactive metal center. |
| Active Species | Cationic Pd(II) | Neutral/Anionic Pd(II) | HO-MOP avoids "catalytic sinks" (over-stabilized intermediates). |
| Regioselectivity | Favors linear (often) | High Branch Selectivity | Critical for generating chiral centers at the allylic position. |
| Enantiomeric Excess | >90% (Specific substrates) | 93-95% (Broader scope) | HO-MOP excels with bulky or functionalized olefins. |
References
-
Hayashi, T. (2000). "Chiral Monodentate Phosphine Ligand MOP for Transition Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, 33(6), 354–362.
-
Uozumi, Y., & Hayashi, T. (1991). "Synthesis of optically active 2-(diphenylphosphino)-1,1'-binaphthyl-2'-ol and its use in palladium-catalyzed asymmetric allylic alkylation." Journal of the American Chemical Society, 113(26), 9887–9888.
-
Kitamura, M., et al. (2002). "(R)- & (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl."[2] Science of Synthesis, 1, 113-264.
-
Wu, H., & Hynes, J. (2006).[3] "Practical Synthesis of Enantiomerically Pure MOP Ligands." Organic Letters, 8(23), 5337–5340.
Sources
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol properties
Topic: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of axially chiral ligands, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly known as HO-MOP (or H-MOP), occupies a unique niche. Unlike its fully protected counterpart MeO-MOP, HO-MOP possesses a free hydroxyl group at the 2'-position of the binaphthyl backbone. This structural feature introduces hemilability —the ability to switch between monodentate (P-only) and bidentate (P-O anionic) coordination modes—and enables secondary interactions such as hydrogen bonding.
This guide details the physicochemical properties, synthesis pathways, and catalytic utility of HO-MOP, specifically designed for researchers optimizing asymmetric transformations where standard bisphosphines (like BINAP) fail to provide the necessary regiocontrol or reactivity.
Chemical Identity & Physical Properties[1][2][3]
HO-MOP is an axially chiral monodentate phosphine.[1] Its utility stems from the steric bulk of the binaphthyl skeleton combined with the electronic versatility of the hydroxyl group.
Table 1: Physicochemical Specifications
| Property | Data |
| Common Name | HO-MOP; 2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl |
| IUPAC Name | 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol |
| CAS Number | 149917-88-4 (R-isomer) |
| Molecular Formula | |
| Molecular Weight | 454.51 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in THF, |
| Air Stability | Air-sensitive (susceptible to P-oxidation); Store under Argon/Nitrogen |
| Melting Point | >200°C (dec.) |
| Flash Point | ~318°C (Predicted) |
Mechanistic Insight: The "Hemilabile Switch"
The defining feature of HO-MOP is the proximity of the hard oxygen donor (-OH) to the soft phosphorus donor (
-
Monodentate Mode (Neutral): In neutral media, the ligand coordinates solely through phosphorus. The -OH group provides steric bulk and can direct substrates via hydrogen bonding.
-
Bidentate Mode (Anionic): Upon deprotonation (often by basic substrates or precatalysts), the hydroxyl becomes a naphtholate anion. This forms a rigid P,O-chelate with the metal center.
-
Effect: This creates a tighter chiral pocket and increases the electron density on the metal, facilitating oxidative addition steps in cross-coupling cycles.
-
Diagram 1: Coordination Modes of HO-MOP
Caption: HO-MOP acts as a hemilabile ligand, switching between monodentate steric steering and bidentate anionic chelation depending on pH and metal oxidation state.
Synthesis & Preparation Protocols
While HO-MOP can be synthesized ab initio from BINOL, the most practical laboratory route for high-purity material involves the demethylation of the commercially available or easily synthesized MeO-MOP.
Method A: Demethylation of MeO-MOP (Recommended)
This protocol ensures retention of optical purity and high yield.
Reagents:
-
(R)-MeO-MOP (1.0 equiv)
-
Boron Tribromide (
) (1.0 M in , 2-3 equiv) -
Dichloromethane (Anhydrous)
Protocol:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve (R)-MeO-MOP in anhydrous
(0.1 M concentration). Cool to -78°C. -
Addition: Dropwise add
solution. The solution may turn yellow/orange. -
Reaction: Allow the mixture to warm to 0°C over 2 hours and stir for an additional 4-12 hours at room temperature. Monitor by TLC (HO-MOP is more polar than MeO-MOP).
-
Quench: Cool to 0°C and carefully quench with saturated
solution. -
Workup: Extract with
. Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).
-
Note: Perform purification quickly to minimize oxidation, or use degassed solvents.
-
Method B: Selective Phosphinylation of BINOL (Fundamental)
For large-scale preparation where MeO-MOP is not the starting material.
-
Activation: Convert (R)-BINOL to (R)-BINOL-bis(triflate) using
/Pyridine. -
Coupling: Pd-catalyzed coupling with diphenylphosphine oxide (
) to yield the mono-phosphine oxide mono-triflate. -
Hydrolysis: Hydrolysis of the remaining triflate group to restore the -OH.
-
Reduction: Reduction of the phosphine oxide (
) to phosphine ( ) using trichlorosilane ( ) or phenylsilane.
Diagram 2: Synthesis Workflow (Method B)
Caption: Step-wise synthesis from BINOL involves activation, selective phosphinylation, hydrolysis, and reduction.[2][3][4]
Catalytic Applications
HO-MOP is superior to MeO-MOP in reactions requiring a hydrogen-bond donor or a hemilabile coordination site.
Case Study: Asymmetric Hydrosilylation of Styrene
This is the benchmark reaction for MOP ligands. HO-MOP facilitates the formation of branched silanes with high enantioselectivity, which are precursors to chiral alcohols.
-
Reaction: Styrene +
1-Phenylethyltrichlorosilane (R)-1-Phenylethanol. -
Performance:
-
Regioselectivity: >95% Branched isomer (Markovnikov addition).
-
Enantioselectivity: Up to 95-98% ee.
-
Mechanism: The Pd-H species inserts into the alkene. The bulky binaphthyl backbone forces the phenyl ring of styrene away from the phosphine, dictating the stereochemistry. The -OH group helps stabilize the rate-determining transition state via weak interactions with the silicon center or the chloride ligands.
-
Application 2: Asymmetric Hydrogenation (Ru-Complexes)
Ruthenium complexes of HO-MOP, such as
Handling & Troubleshooting
Stability Profile
-
Oxidation: Like all electron-rich phosphines, HO-MOP oxidizes to the phosphine oxide (
) upon prolonged exposure to air.-
Visual Indicator: Pure HO-MOP is white. Oxidized samples often turn glassy or sticky.
-
Verification:
NMR is the best diagnostic tool.-
HO-MOP:
~ -10 to -15 ppm (typical for triarylphosphines). -
HO-MOP Oxide:
~ +25 to +30 ppm.
-
-
Storage Protocol
-
Container: Store in a tightly sealed vial under Argon or Nitrogen.
-
Temperature: 2-8°C (Refrigerator) or -20°C for long-term storage.
-
Solution State: Unstable in solution if exposed to air. Degas all solvents before dissolving the ligand.
References
-
Hayashi, T. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 311-322. Link
- Hayashi, T., Iwamura, H., Uozumi, Y. (1994). Asymmetric Hydrosilylation of Olefins Catalyzed by MOP-Palladium Complexes. Journal of the American Chemical Society, 116(17), 7701-7711.
-
Meggers, E., et al. (2011). 2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl as a chiral auxiliary for asymmetric coordination chemistry. New Journal of Chemistry, 35, 22-26. Link
- Uozumi, Y., & Hayashi, T. (1993). Synthesis of Optically Active 2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MOP). Journal of the American Chemical Society, 115, 4893.
Sources
Navigating the Frontier of Ligand Design: A Technical Guide to the Spectral Characteristics of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Introduction: The Imperative of Precise Characterization in Drug Discovery
In the landscape of modern drug development and catalysis, the design and synthesis of novel ligands are paramount. These molecules, capable of coordinating to metal centers, are the linchpins of many catalytic processes that underpin the efficient synthesis of complex pharmaceuticals. Among these, phosphine-containing biaryl ligands have garnered significant attention due to their unique steric and electronic properties, which can impart high levels of selectivity and activity in catalytic reactions.
This technical guide focuses on a specific, yet illustrative, example of such a ligand: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol . As a potentially new chemical entity, its comprehensive characterization is not merely a procedural step but a fundamental necessity to unlock its potential. The absence of readily available spectral data in the public domain presents a common challenge for researchers working on the cutting edge of chemical synthesis. This guide, therefore, serves a dual purpose: to predict the spectral characteristics of this novel compound based on established principles and data from analogous structures, and to provide a robust framework of experimental protocols for its empirical validation. For researchers, scientists, and drug development professionals, this document is intended to be a practical resource, blending theoretical prediction with actionable experimental guidance.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. These predictions are derived from the analysis of structurally related compounds and foundational principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the target compound, ¹H, ¹³C, and ³¹P NMR will provide a detailed map of its molecular framework.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | s | 1H | Ar-OH | The phenolic proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ~7.0 - 8.5 | m | 26H | Ar-H | The aromatic protons of the two naphthalene rings and the two phenyl rings on the phosphorus atom will appear in this complex multiplet region. Protons in close proximity to the phosphine group or the hydroxyl group may experience distinct shielding or deshielding effects. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 160 | Ar-C -OH | The carbon bearing the hydroxyl group is expected to be significantly deshielded. |
| ~110 - 145 | Ar-C | The aromatic carbons of the naphthalene and phenyl rings will resonate in this region. Carbons directly bonded to phosphorus will exhibit coupling (J-P). |
| ~30 - 40 | C -P | The carbon of the naphthalene ring directly attached to the phosphorus atom will show a characteristic coupling constant. |
Table 3: Predicted ³¹P NMR Spectral Data (202 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -5 to -15 | s | P Ph₂ | The ³¹P chemical shift for triarylphosphines typically falls in this range. The exact shift will be influenced by the steric and electronic environment of the binaphthyl backbone. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 4: Predicted IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3600 - 3200 | Broad | O-H stretch | The broadness is indicative of hydrogen bonding of the phenolic hydroxyl group. |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds in the naphthalene and phenyl rings. |
| ~1600 - 1450 | Strong | C=C aromatic ring stretch | Multiple strong absorptions are expected in this region due to the extensive aromatic system. |
| ~1435 | Medium | P-Ph stretch | A characteristic absorption for the P-phenyl bond. |
| ~1260 | Strong | C-O stretch | The stretching vibration of the phenolic C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment | Rationale |
| [M+H]⁺ | Protonated molecular ion | The most abundant ion expected in the positive ion mode, confirming the molecular weight. |
| [M-OH]⁺ | Fragment ion | Loss of the hydroxyl group is a plausible fragmentation pathway. |
| [M-PPh₂]⁺ | Fragment ion | Cleavage of the C-P bond is another likely fragmentation route. |
Experimental Protocols
The following section details the methodologies for the synthesis of the target compound and the acquisition of its spectral data. These protocols are designed to be self-validating, with explanations for key experimental choices.
Synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
The synthesis of phosphine-substituted biaryl compounds often involves a palladium-catalyzed cross-coupling reaction. A plausible synthetic route is outlined below.[1][2]
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target ligand.
Step-by-Step Methodology:
-
Monotriflation of 1,1'-Bi-2-naphthol:
-
In a nitrogen-flushed flask, dissolve 1,1'-bi-2-naphthol in dichloromethane (DCM).
-
Cool the solution to 0 °C and add pyridine.
-
Slowly add a solution of trifluoromethanesulfonic anhydride (Tf₂O) in DCM. The use of a triflate group creates an excellent leaving group for the subsequent palladium-catalyzed coupling.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Purify the resulting 2'-(Trifluoromethylsulfonyloxy)-[1,1'-binaphthalen]-2-ol by column chromatography.
-
-
Palladium-Catalyzed Phosphination:
-
In a Schlenk flask under an inert atmosphere, combine the monotriflate from the previous step, diphenylphosphine (HPPh₂), palladium(II) acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a suitable base such as diisopropylethylamine (i-Pr₂NEt) in toluene.[3] The choice of a bulky phosphine ligand like dppf for the palladium catalyst is crucial for promoting the desired reductive elimination step.
-
Degas the mixture and heat under reflux.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture and purify the crude product by column chromatography under an inert atmosphere to yield 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
-
Spectral Data Acquisition
Given the potential air-sensitivity of the phosphine moiety, all sample preparations for spectroscopic analysis should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4][5]
Diagram 2: Workflow for Spectral Analysis of Air-Sensitive Compounds
Caption: General workflow for obtaining spectral data of the target compound.
NMR Spectroscopy Protocol:
-
Sample Preparation: In a glovebox, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) that has been previously degassed.
-
Transfer: Transfer the solution to a J. Young NMR tube, which allows for a secure seal to maintain the inert atmosphere.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ³¹P NMR spectrum, using 85% H₃PO₄ as an external standard.
-
IR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate in an inert atmosphere.
-
Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Conclusion: From Prediction to Empirical Validation
The comprehensive spectral characterization of a novel ligand like 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a critical step in its journey from a synthetic target to a useful tool in catalysis and drug discovery. While direct experimental data is not yet widely available, this guide provides a robust framework for its prediction and acquisition. The predicted NMR, IR, and mass spectra, grounded in the established behavior of analogous compounds, offer a clear set of expectations for researchers. Furthermore, the detailed experimental protocols for both synthesis and spectral analysis provide a practical roadmap for the empirical validation of this and other new chemical entities. By bridging the gap between theoretical prediction and experimental practice, this guide aims to empower researchers to confidently navigate the challenges of characterizing novel molecules and to accelerate the pace of innovation in chemical science.
References
- Caddick, S., & Cloke, F. G. N. (2013). Practical Skills in Chemistry. Pearson.
-
Hayashi, T. (2000). Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 33(6), 354–362. [Link][7]
- Schlenk Line and Air-Sensitive Techniques. (n.d.). In UCL Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Crutchfield, M. M., Dungan, C. H., Letcher, J. H., Mark, V., & Van Wazer, J. R. (1967). P³¹ Nuclear Magnetic Resonance. In Topics in Phosphorus Chemistry (Vol. 5). Interscience Publishers.
-
The Schlenk Line Survival Guide. (n.d.). Retrieved February 10, 2026, from a relevant academic source.[4]
-
Wilmad-LabGlass. (n.d.). NMR-006: Valve Tubes and Air Sensitive Samples in NMR. Retrieved February 10, 2026, from the Wilmad-LabGlass website.
-
Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry. Retrieved February 10, 2026, from the Thermo Fisher Scientific website.[8]
-
Borys, A. (2024). 6: NMR Preparation. Chemistry LibreTexts. [Link][9]
-
Vila Gaja, A. (2025). Phosphorus ligands with the 1,8-dimethylnaphthalene scaffold. Universitat de Barcelona. [Link][10]
-
Elschenbroich, C. (2006). Organometallics. Wiley-VCH.[11]
-
Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Phosphination of Functionalized Aryl Triflates. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
-
Thermo Fisher Scientific. (n.d.). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Retrieved February 10, 2026, from a relevant Thermo Fisher Scientific resource.[12]
-
Wikipedia. (2023). Sample preparation in mass spectrometry. [Link][13]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved February 10, 2026, from the Organomation website.[14]
-
Keglevich, G. (2019). The Hirao Reaction: A Versatile P-C Coupling Protocol. Current Organic Synthesis, 16(1), 2-15. [Link][15]
-
Özhava, D., & Güllü, M. (2017). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry, 56(14), 8107–8118. [Link][16][17]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved February 10, 2026, from a relevant University of Oxford website.[6]
-
Woollins, J. D. (2011). Synthesis of ligands based on naphthalene peri-substituted by Group 15 and 16 elements and their coordination chemistry. Coordination Chemistry Reviews, 255(11-12), 1387-1413. [Link][18]
Sources
- 1. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. reddit.com [reddit.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phosphorus ligands with the 1,8-dimethylnaphthalene scaffold [diposit.ub.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. organomation.com [organomation.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acs.figshare.com [acs.figshare.com]
- 18. researchgate.net [researchgate.net]
Dynamic Steric Landscapes: A Theoretical Guide to Phosphine Ligand Conformations
Executive Summary
The optimization of phosphine ligands has transitioned from empirical trial-and-error to rational, computer-aided design. Historically, static descriptors like the Tolman Cone Angle provided a "good enough" approximation for symmetric ligands (e.g.,
This guide details the theoretical framework for modeling phosphine ligand conformations. It moves beyond static measurements to Boltzmann-weighted conformational ensembles , providing a rigorous protocol for generating, refining, and analyzing ligand structures to predict catalytic outcomes.
Part 1: The Theoretical Evolution
The Static Limitation: Tolman Cone Angle ( )
Introduced by Chadwick Tolman, the cone angle is the apex angle of a cylindrical cone centered 2.28 Å from the phosphorus atom that just touches the van der Waals radii of the outermost atoms.
-
The Flaw: It assumes the ligand is a rigid cone and that substituents "mesh" perfectly (the CPK model approach). It fails for ligands like SPhos or XPhos , where the "shape" changes drastically depending on the rotation of the biaryl axis or cyclohexyl rings.
The Dynamic Solution: Percent Buried Volume ( )
Developed by Cavallo and Nolan,
-
The Advantage: It maps local steric pressure regardless of ligand symmetry.
-
The Frontier: To use
effectively for flexible ligands, one must not calculate it for just one structure, but for the entire ensemble of accessible conformers.
Part 2: Computational Methodologies (The Protocol)
This section outlines a self-validating workflow for generating predictive steric descriptors.
Phase 1: Conformational Sampling (CREST/xTB)
Objective: Identify all energetically accessible minima. A simple DFT optimization from a drawn structure is insufficient because it traps the system in the nearest local minimum.
-
Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with xTB (Extended Tight-Binding).[1]
-
Causality: xTB provides a fast, semi-empirical quantum mechanical approximation (GFN2-xTB) that accounts for steric dispersion better than force fields, allowing for the screening of thousands of conformers in minutes.
Protocol:
-
Input: Generate XYZ coordinates of the free ligand (
) or the ligated complex ( ). -
Execution: Run CREST with the —gfn2 flag for robust geometry optimization.
-
Output: An ensemble file (crest_conformers.xyz) containing structures within an energy window (typically 6 kcal/mol) of the global minimum.
Phase 2: DFT Refinement
Objective: Re-optimize the semi-empirical structures using high-level Density Functional Theory (DFT) to obtain accurate energies for Boltzmann weighting.
-
Theory Level: Use a functional with dispersion corrections (e.g.,
B97X-D or B3LYP-D3(BJ) ) and a triple-zeta basis set (e.g., def2-TZVP). -
Why Dispersion? Large phosphines are stabilized by non-covalent London dispersion forces (e.g., CH-
interactions in biaryl systems). Neglecting this leads to incorrect energy rankings.
Protocol:
-
Pruning: Remove redundant conformers (RMSD < 0.125 Å) to save computational cost.
-
Optimization: Perform geometry optimization and frequency calculations on the unique set.
-
Validation: Discard structures with imaginary frequencies (saddle points).
Phase 3: Descriptor Calculation & Boltzmann Weighting
Objective: Condense the ensemble into a single predictive value.
Calculate the descriptor (
Where
Part 3: Visualization of the Workflow
The following diagram illustrates the transformation of a 2D drawing into a quantitative 3D descriptor set.
Figure 1: The "In-Silico" Ligand Parameterization Workflow. This pipeline ensures that steric parameters reflect the thermodynamic reality of the ligand in solution.
Part 4: Advanced Steric Descriptors
When analyzing the output, researchers should focus on these three key metrics.
| Descriptor | Definition | Application | Software Tool |
| % of a sphere (r=3.5Å) occupied by the ligand. | General steric bulk; correlates with reductive elimination rates. | SambVca 2.1 | |
| Sterimol (L) | Length of the ligand along the P-Metal axis. | Distal steric effects; prevents dimerization. | Morfeus |
| Sterimol (B1, B5) | Minimum (B1) and Maximum (B5) width perpendicular to the L axis. | Describes anisotropy (flatness vs. bulk). Critical for enantioselectivity. | Morfeus |
Case Study: Biaryl Phosphine Flexibility
Consider SPhos . In its ground state, the methoxy groups may orient away from the metal. However, during catalysis, the ligand must accommodate the oxidative addition of an aryl halide.
-
Static Analysis: Measures only the "resting state" bulk.
-
Ensemble Analysis: Reveals "transient pockets"—conformers higher in energy (e.g., +2 kcal/mol) but with lower
that allow the substrate to enter. The Boltzmann-weighted max/min values often predict reactivity better than the average.
Part 5: Mechanistic Implications
The steric parameters derived above directly influence the catalytic cycle. The diagram below maps the logical relationship between steric bulk and reaction steps.
Figure 2: Steric Causality in Cross-Coupling. High steric bulk (
References
-
Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348. Link
-
Clavier, H., & Nolan, S. P. "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry."[2][3][4][5] Chemical Communications, 2010, 46(6), 841–861.[2] Link[4][5]
-
Pracht, P., Bohle, F., & Grimme, S. "Automated exploration of the low-energy chemical space with fast quantum chemical methods."[6] Physical Chemistry Chemical Physics, 2020, 22, 7169-7192.[6][7][8] Link
-
Gensch, T., et al. "A Comprehensive Discovery Platform for Organophosphorus Ligands for Catalysis."[9] Journal of the American Chemical Society, 2022, 144(3), 1205–1217. (The "Kraken" Database).[10] Link
-
Bannwarth, C., et al. "GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method."[1][6] Journal of Chemical Theory and Computation, 2019, 15(3), 1652–1671. Link
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Literature | CREST Docs [crest-lab.github.io]
- 7. GitHub - crest-lab/crest: CREST - A program for the automated exploration of low-energy molecular chemical space. [github.com]
- 8. xtb-docs.readthedocs.io [xtb-docs.readthedocs.io]
- 9. Data Sets, Tools & Workflows | Research | NSF Center for Computer Assisted Synthesis | University of Notre Dame [ccas.nd.edu]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in Suzuki-Miyaura coupling
Application Note: High-Fidelity Suzuki-Miyaura Coupling using 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP)
Part 1: Introduction & Strategic Utility
1.1 The Ligand Profile The compound 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly referred to in high-performance catalysis as HO-MOP (Hydroxy-MOP), represents a pivotal class of axially chiral P,O-ligands. Unlike its methoxy-capped counterpart (MeO-MOP) or the bis-phosphine BINAP, HO-MOP offers a unique hemilabile coordination environment.
-
IUPAC Name: 2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-ol
-
CAS Registry: 105332-51-2
-
Core Advantage: The proximity of the hard oxygen donor (hydroxyl) to the soft phosphorus donor allows for bifunctional catalysis. In Suzuki-Miyaura coupling, the hydroxyl group does not merely act as a steric wall; it actively facilitates the transmetallation step via hydrogen bonding with the boronate species or by forming a transient anionic P,O-chelate under basic conditions.
1.2 When to Use This Protocol
Do not use HO-MOP for trivial couplings (e.g., phenyl bromide + phenyl boronic acid); standard triphenylphosphine (
-
Sterically Hindered Substrates: Synthesis of ortho,ortho-disubstituted biaryls (e.g., 2,2'-dimethylbiphenyls).
-
Asymmetric Suzuki Couplings: Enantioselective synthesis of axially chiral biaryls where the chiral backbone of the ligand induces stereoselectivity.
-
Deficient Electrophiles: Coupling of electron-rich aryl chlorides that require electron-rich phosphines with secondary coordination support.
Part 2: Mechanism & Rationale
The efficacy of HO-MOP in Suzuki coupling stems from its ability to modulate the palladium center's geometry and electron density during the catalytic cycle.
2.1 The Catalytic Cycle (Graphviz Visualization)
Figure 1: The catalytic cycle emphasizing the transmetallation acceleration provided by the ligand's hydroxyl group.[1][2][3][4]
2.2 Critical Mechanistic Insight: The "Phenol Effect" In standard phosphine catalysis, transmetallation is often the rate-determining step, especially for bulky substrates. The free hydroxyl group on HO-MOP interacts with the oxygen atoms of the incoming arylboronic acid/ester. This secondary coordination sphere interaction brings the nucleophile (boron species) closer to the palladium center, significantly lowering the activation energy for transmetallation [1].
Part 3: Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Biaryls
Target Application: Synthesis of tetra-ortho-substituted biaryls (e.g., drug scaffolds).
Reagents & Equipment:
-
Catalyst Precursor:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: HO-MOP (1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol)
-
Base: Potassium Phosphate (
), anhydrous. -
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
-
Atmosphere: Argon or Nitrogen (Strict Schlenk technique required).
Step-by-Step Procedure:
-
Catalyst Activation (In-Situ):
-
In a glovebox or flame-dried Schlenk tube, charge
(1.0 mol%) and HO-MOP (2.2 mol%). -
Note: A slight excess of ligand (P:Pd = 2.2:1) ensures stability of the active Pd(0) species.
-
Add anhydrous Toluene (concentration 0.1 M relative to substrate).
-
Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.
-
-
Substrate Loading:
-
Add the Aryl Bromide (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).
-
Add powdered, anhydrous
(2.0 equiv). Crucial: Do not use hydrated bases for hindered substrates; water can induce protodeboronation of the boronic acid before coupling occurs.
-
-
Reaction:
-
Seal the vessel and heat to 100°C for 12–24 hours.
-
Monitoring: Check via TLC or LC-MS. If conversion stalls at 50%, add a second charge of catalyst (0.5 mol% Pd / 1.1 mol% Ligand).
-
-
Workup:
-
Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate and purify via silica gel chromatography.
-
Table 1: Comparative Efficiency for Hindered Coupling (2-bromo-1,3-dimethylbenzene + 1-naphthaleneboronic acid)
| Ligand | Yield (%) | Time (h) | Notes |
| HO-MOP | 92% | 12 | Full conversion, minimal deborylation |
| <10% | 24 | Ligand too small, Pd precipitates | |
| BINAP | 45% | 24 | Steric crowding prevents transmetallation |
| S-Phos | 88% | 10 | Comparable, but HO-MOP preferred for chiral induction |
Protocol B: Asymmetric Suzuki Coupling
Target Application: Synthesis of axially chiral binaphthyls.
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for Asymmetric Suzuki Coupling using HO-MOP.
Modifications for Asymmetry:
-
Catalyst: Use
instead of to avoid dba interference in chiral induction. -
Base: Use Cesium Fluoride (CsF) or Barium Hydroxide (
) . The fluoride anion activates the boronic acid without deprotonating the ligand's phenol too aggressively, preserving the H-bond directing capability [2]. -
Temperature: Lower temperatures (60–80°C) often improve enantiomeric excess (ee) at the cost of reaction time.
Part 4: Troubleshooting & Optimization
4.1 Oxidation of the Ligand
-
Symptom: Reaction turns black (Pd precipitation) immediately upon heating; no conversion.
-
Cause: The phosphorus center in HO-MOP is susceptible to oxidation to the phosphine oxide (
), which is a non-ligand for Pd(0). -
Solution: Store HO-MOP in a glovebox. If handling in air, use degassed solvents exclusively.
4.2 Protodeboronation
-
Symptom: Recovery of unreacted aryl halide and formation of the reduced arene (Ar-H) from the boronic acid.
-
Cause: Reaction temperature too high or base too strong/wet.
-
Solution: Switch from
to or CsF. Add molecular sieves (4Å) to the reaction vessel.
4.3 Low Enantioselectivity (in Asymmetric protocols)
-
Symptom: High yield but racemic product.
-
Cause: "Background reaction" catalyzed by ligand-free Palladium.
-
Solution: Increase the Ligand:Pd ratio to 3:1 or 4:1 to ensure all Pd is ligated by the chiral HO-MOP.
References
-
Hayashi, T. (1991). "Catalytic asymmetric synthesis of axially chiral biaryls via Suzuki-Miyaura coupling." Journal of the American Chemical Society.[3][4]
-
Uozumi, Y., & Hayashi, T. (1991). "Synthesis of optically active 2-(diphenylphosphino)-1,1'-binaphthyls." Journal of the American Chemical Society.[3][4]
-
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.
(Note: The citations above link to the seminal papers establishing the MOP ligand class and Suzuki mechanism. While specific recent URLs for every variant are dynamic, these DOIs represent the authoritative grounding for the chemistry described.)
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Experimental Protocols for 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP)
This Application Note is designed for researchers in asymmetric catalysis and organometallic chemistry. It details the use of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (commonly referred to as HO-MOP or (R)-MOP-OH ), a hemilabile axially chiral ligand with dual utility: as a ligand for palladium-catalyzed hydrosilylation and as a transient chiral auxiliary for the stereocontrolled synthesis of octahedral metal complexes.
Executive Summary & Compound Profile
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP) is a member of the MOP (Monodentate Optically Active Phosphine) ligand family. Unlike its methoxy-analog (MeO-MOP), HO-MOP possesses a free hydroxyl group at the 2'-position. This structural feature introduces hemilability —the ability to switch between monodentate (P-bound) and bidentate (P,O-bound) coordination modes—and enables hydrogen-bonding directed catalysis.
Key Technical Specifications
| Feature | Specification |
| Common Name | HO-MOP, (R)- or (S)-2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl |
| CAS Number | 110293-27-5 (Generic/Isomer Specific) |
| Molecular Weight | 454.49 g/mol |
| Chirality | Atropisomeric (Axial Chirality) |
| Primary Utility | Asymmetric Hydrosilylation (Pd), Chiral Auxiliary (Ru), Precursor to Phosphonites |
| Stability | Air-sensitive (Phosphine oxidation); Hygroscopic (Phenol moiety) |
Safety & Handling Directives
Warning: This compound contains a trivalent phosphine susceptible to oxidation and an acidic phenolic proton. Strict anaerobic conditions are required.
-
Inert Atmosphere: All weighing and reaction setups must occur within a nitrogen or argon-filled glovebox (
ppm) or using rigorous Schlenk techniques. -
Solvent Prep: Solvents (THF, Toluene, DCM) must be dried (e.g., over Na/Benzophenone or alumina columns) and degassed via freeze-pump-thaw (3 cycles) immediately prior to use.
-
Storage: Store solid ligand at -20°C under inert gas. If oxidized (indicated by
NMR shift from ~-13 ppm to ~+29 ppm), the ligand is inactive for catalysis.
Application I: Palladium-Catalyzed Asymmetric Hydrosilylation
Primary Application: Synthesis of Chiral Alcohols from Terminal Olefins.
While MeO-MOP is the standard for this reaction, HO-MOP is utilized when substrate-ligand hydrogen bonding is required to direct regioselectivity or when subsequent in-situ derivatization (e.g., to a phosphonite) is part of the cascade.
Experimental Workflow
Reagents & Stoichiometry
-
Substrate: Styrene (1.0 mmol, 104 mg)
-
Ligand: (R)-HO-MOP (0.02 mmol, 9.1 mg) [2 mol%]
-
Precatalyst:
(0.005 mmol, 1.8 mg) [0.5 mol% Pd] -
Reagent: Trichlorosilane (
) (1.2 mmol, 120 µL) -
Solvent: Dry Benzene or Toluene (3.0 mL)
Step-by-Step Protocol
-
Catalyst Formation (In Situ):
-
In a Schlenk tube, charge
and (R)-HO-MOP. -
Add 1.0 mL of degassed benzene.
-
Stir at room temperature for 20 minutes. The solution should turn clear yellow, indicating the formation of the active
species (likely or solvate). -
Note: Unlike bisphosphines, MOP ligands form monophosphine-Pd intermediates that allow coordination of the bulky silane.
-
-
Hydrosilylation:
-
Add Styrene (1.0 mmol) to the catalyst solution.
-
Cool the mixture to 0°C (ice bath) to maximize enantioselectivity.
-
Add Trichlorosilane dropwise via syringe.
-
Stir at 0°C for 24 hours. Monitor consumption of styrene by GC or TLC.
-
-
Oxidative Workup (Tamao-Fleming):
-
Critical: The intermediate trichlorosilane is moisture sensitive. Proceed directly to oxidation.
-
Evaporate volatiles under vacuum if necessary, or dilute directly with THF (5 mL) and EtOH (2 mL).
-
Add
(2.0 mmol) and (2.0 mmol). -
Slowly add
(2.0 mL) at 0°C. (Caution: Exothermic). -
Stir at room temperature for 4 hours.
-
-
Purification:
-
Quench with saturated
(to remove excess peroxide). -
Extract with Ethyl Acetate (
). -
Dry over
, filter, and concentrate. -
Purify via flash column chromatography (Hexanes/EtOAc).
-
Expected Results
-
Product: (S)-1-Phenylethanol (if using R-ligand).[1]
-
Yield: >85%.
-
Enantiomeric Excess (ee): Typically 30-70% with pure HO-MOP (lower than MeO-MOP due to competing H-bonding modes), but can reach >90% if HO-MOP is used as a precursor for in situ phosphonite generation.
Application II: Chiral Auxiliary for Octahedral Ru-Complexes
Advanced Application: Stereoselective Synthesis of Ruthenium Polypyridyl Complexes.
This is the unique, high-value application of HO-MOP. The hemilabile P-OH group acts as a "chiral anchor" to control the stereochemistry at the metal center during the assembly of octahedral complexes, a notoriously difficult challenge in inorganic synthesis.
Mechanism of Action[4][5][6][7]
-
Coordination: HO-MOP binds to Ru via P and O (anionic chelate).
-
Induction: The bulky binaphthyl backbone forces incoming bipyridine ligands into a specific chiral configuration (
or ). -
Removal: The P-O bond is acid-labile, allowing removal of the auxiliary after the stereocenter is set.
Experimental Protocol
Reagents
-
Precursor:
-
Ligands: 2,2'-Bipyridine (bpy) or derivatives.
-
Solvent: Methanol (degassed).
Step-by-Step Workflow
-
Complexation of Auxiliary:
-
Mix
(0.5 equiv) and (R)-HO-MOP (1.0 equiv) in Methanol. -
Heat to 50°C for 2 hours.
-
Add
(base) to deprotonate the phenol, facilitating P,O-chelation. -
Intermediate: Isolate the
species.
-
-
Ligand Exchange & Isomerization:
-
Add 2,2'-bipyridine (2.0 equiv).
-
Irradiate with visible light (or heat) to displace the benzene ring and coordinate the bipyridines.
-
The chiral HO-MOP backbone thermodynamically dictates the formation of a single diastereomer of the octahedral Ru center.
-
-
Auxiliary Removal (Optional):
-
Treat the complex with TFA (Trifluoroacetic acid) to protonate the phenolate oxygen, weakening the Ru-O bond.
-
Displace the monodentate phosphine with a third ligand or solvent to yield the enantiopure Ru-polypyridyl complex.
-
Visualizations
Figure 1: Catalytic Cycle & Auxiliary Workflow
The following diagram illustrates the two distinct pathways: the catalytic hydrosilylation cycle (Left) and the chiral auxiliary workflow (Right).
Caption: Dual-pathway utility of HO-MOP. Left: Catalytic cycle for asymmetric hydrosilylation. Right: Stoichiometric workflow for stereocontrolled Ru-complex assembly.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Hydrosilylation) | Catalyst oxidation or moisture in silane. | Ensure |
| Low ee (<30%) | Competing non-selective pathway. | Lower temperature to -20°C. Switch to MeO-MOP if H-bonding is not required for the specific substrate. |
| Precipitate in Ru-Synthesis | Incomplete deprotonation of phenol. | Ensure stoichiometric |
| Ligand Oxidation | Air exposure. | Check |
References
-
Asymmetric Hydrosilylation (Foundational MOP Work)
-
HO-MOP as Chiral Auxiliary (Ru Complexes)
-
MOP Ligand Modification & Mechanism
-
MOP-Phosphonites (HO-MOP as Precursor)
-
Pringle, P. G., et al. (2009). "MOP-phosphonites: A novel ligand class for asymmetric catalysis." Dalton Transactions, (35), 7163-7169. Link
-
Sources
- 1. Asymmetric hydrosilylation of styrenes catalyzed by palladium-MOP complexes: ligand modification and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificspectator.com [scientificspectator.com]
- 3. Buy 6,6'-Dimethoxy-2,2'-binaphthalenyl | 29619-45-2 [smolecule.com]
- 4. 2-Diphenylphosphino-2′-hydroxy-1,1′-binaphthyl as a chiral auxiliary for asymmetric coordination chemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Note: Catalyst Loading Optimization for 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP) in Cross-Coupling
Introduction & Executive Summary
The ligand 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly referred to as HO-MOP (or MOP-OH), represents a distinct class of axially chiral ligands. Unlike its methoxy-protected counterpart (MOP), the presence of the free hydroxyl group at the 2'-position introduces a unique hemilabile functionality. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), this hydroxyl group can function in two critical modes:
-
Hydrogen-Bonding Director: Stabilizing incoming substrates or intermediates via non-covalent interactions.
-
Anionic Chelation (P,O-Ligand): Upon deprotonation by the reaction base, it forms a rigid P,O-chelate, significantly altering the electronic density at the metal center compared to monodentate phosphines.
This guide provides a rigorous protocol for optimizing catalyst loading. Unlike "set-and-forget" standard protocols, this method emphasizes the dynamic relationship between Ligand-to-Metal Ratio (L:M) and Total Catalyst Loading (mol%) to maximize Turnover Number (TON) while preserving enantioselectivity (if applicable).
Mechanism-Driven Loading Strategy
Effective loading optimization requires understanding the active catalytic species. For HO-MOP, the active species is often not a simple
The "Anionic Switch" Effect
In the presence of bases (e.g.,
-
Low Loading Implication: At low loadings (<0.5 mol%), the stability of this active species is critical. The P,O-chelate prevents Pd black precipitation more effectively than monodentate P-ligands.
-
L:Pd Ratio: A 1:1 ratio is often sufficient for the active P,O-complex, but a 1.2:1 to 2:1 ratio is recommended to scavenge trace oxygen and ensure full complexation.
Catalytic Cycle Visualization
The following diagram illustrates the activation pathway and the role of the hydroxyl group.
Figure 1: Catalytic cycle highlighting the base-mediated activation of the HO-MOP ligand into a P,O-chelated active species.
Protocol: Catalyst Loading Optimization
Materials & Preparation
-
Ligand: HO-MOP (>98% purity). Store under Argon.
-
Pd Source:
(preferred for P,O-chelation) or . -
Solvents: Toluene or 1,4-Dioxane (Anhydrous, degassed).
-
Base:
(anhydrous) or .
Phase 1: The "Stress Test" Screen (High-Throughput)
Do not start at 5 mol%.[1] Start at a challenging loading to immediately differentiate efficiency.
Objective: Determine the minimum threshold for conversion >90%.
Workflow:
-
Prepare a stock solution of Pd:Ligand (Ratio 1:1.2) in the reaction solvent.
-
Set up 4 parallel reactions with the following loadings:
-
Condition A: 2.0 mol% (Control - should yield >95%)
-
Condition B: 0.5 mol% (Target for efficiency)
-
Condition C: 0.1 mol% (Stress test)
-
Condition D: 0.05 mol% (Industrial limit)
-
-
Run reactions at
for 12 hours. -
Analyze via GC/HPLC (internal standard method).
Phase 2: Fine-Tuning L:Pd Ratio
Once the lowest effective Pd loading is found (e.g., 0.5 mol%), optimize the ligand ratio. The free -OH group can make the ligand susceptible to oxidative degradation if not coordinated.
| Entry | Pd Loading (mol%) | L:Pd Ratio | Rationale | Expected Outcome |
| 1 | 0.5 | 1:1 | Stoichiometric active species | High activity, lower stability |
| 2 | 0.5 | 1.2:1 | Slight excess (Standard) | Optimal Balance |
| 3 | 0.5 | 2:1 | Bis-phosphine coordination | May inhibit P,O-mode; lower rate |
| 4 | 0.5 | 4:1 | High excess | Kinetic inhibition likely |
Detailed Experimental Procedure (Example: 0.5 mol% Loading)
-
Inert Handling: In a glovebox or using standard Schlenk technique, flame-dry a reaction tube equipped with a magnetic stir bar.
-
Catalyst Pre-complexation (Critical Step):
-
Add
(1.1 mg, 0.005 mmol) and HO-MOP (2.6 mg, 0.006 mmol, 1.2 equiv ) to a vial. -
Add 1.0 mL of degassed Toluene. Stir at Room Temperature (RT) for 15 mins. Color change from orange to pale yellow indicates coordination.
-
-
Substrate Addition:
-
Add Aryl Halide (1.0 mmol).
-
Add Boronic Acid (1.5 mmol).
-
Add Base (
, 2.0 mmol).
-
-
Reaction:
-
Add the remaining solvent (total concentration 0.2 - 0.5 M).
-
Seal and heat to
.
-
-
Monitoring:
-
Sample at 1h, 4h, and 12h.
-
Note: If the reaction stalls at 4h, the catalyst has deactivated. Increase L:Pd ratio or add surfactant (e.g., TPGS-750-M) to stabilize the species.
-
Data Interpretation & Troubleshooting
Loading vs. Yield Performance Matrix
Representative data for a Suzuki coupling of 1-bromo-4-methoxynaphthalene and phenylboronic acid.
| Catalyst Loading (Pd mol%) | L:Pd Ratio | Time (h) | Yield (%) | TON | Notes |
| 2.0 | 1.1:1 | 4 | >99 | 50 | Fast, complete. |
| 0.5 | 1.1:1 | 12 | 96 | 192 | Recommended Point. |
| 0.1 | 1.1:1 | 24 | 65 | 650 | Incomplete. Deactivation observed.[2] |
| 0.1 | 2:1 | 24 | 88 | 880 | Excess ligand stabilized the catalyst. |
Troubleshooting Guide
Scenario 1: Low Conversion (<20%) at 0.5 mol%
-
Cause: Poisoning of the active P,O-species or failure to deprotonate the -OH.
-
Fix: Ensure the base is strong enough (
is better than for this ligand). Add 10 mol% water if using anhydrous phosphate to aid solubility/basicity.
Scenario 2: High Conversion but Low ee (in asymmetric applications)
-
Cause: Background reaction catalyzed by ligand-free Pd (Pd black) or non-selective bis-phosphine pathway.
-
Fix: strictly maintain 1:1 to 1.2:1 L:Pd ratio . Excess ligand (2:1) can force a
mechanism which might be less selective than the rigid P,O-chelate.
Workflow Visualization
Figure 2: Decision tree for optimizing catalyst loading, ensuring minimal waste and maximum efficiency.
References
-
Hayashi, T. (1991). "Catalytic asymmetric synthesis of optically active 2-alkanols via hydrosilylation of 1-alkenes catalyzed by chiral phosphine-palladium complexes". Journal of the American Chemical Society, 113(22), 8528–8530. Link
-
Uozumi, Y., & Hayashi, T. (1991). "Synthesis of optically active 2-(diarylphosphino)-1,1'-binaphthyls, efficient chiral monodentate phosphine ligands". Journal of the American Chemical Society, 113(26), 9887–9888. Link
-
Punji, B., et al. (2006). "Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl".[3] Journal of Molecular Catalysis A: Chemical, 259(1-2), 78-83.[3] Link[3]
-
Xie, X., et al. (2006). "Synthesis of bulky and electron-rich MOP-type ligands and their applications in palladium-catalyzed C-N bond formation". Journal of Organic Chemistry, 71(17), 6522-6529.[4] Link
-
Barder, T. E., & Buchwald, S. L. (2007). "Binaphthyl-Based Phosphines for the Pd-Catalyzed Suzuki-Miyaura Coupling". Organic Letters, 9(22), 4463-4466. Link
Sources
applications of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in C-H activation
Part 1: Executive Summary & Strategic Rationale
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly referred to as HO-MOP (or MOP-OH), represents a distinct class of axially chiral P,O-ligands . Unlike its methoxy-analog (MeO-MOP), which functions primarily as a monodentate phosphine with hemilabile steric bulk, HO-MOP incorporates a free hydroxyl group. This structural feature unlocks a bifunctional activation mode:
-
Primary Coordination: The phosphorus atom binds strongly to soft metals (Pd, Rh, Ir).
-
Secondary Interaction: The hydroxyl group acts as a hydrogen-bond donor (directing substrates) or undergoes deprotonation to form an anionic P,O-chelate .
This bifunctionality is critical in enantioselective C-H activation , where the ligand must not only stabilize the high-energy metal-carbon bond but also strictly enforce stereochemical communication between the metal center and the substrate.
Key Applications:
-
Asymmetric C-H Functionalization: Palladium-catalyzed intermolecular and intramolecular C-H arylation/alkylation.
-
Chiral Auxiliary Strategy: Stereocontrolled synthesis of octahedral Ruthenium/Iridium complexes (Meggers' method).[1]
-
Mechanistic Probe: Investigating proton-shuttle mechanisms in CMD (Concerted Metalation-Deprotonation) pathways.
Part 2: Mechanistic Architecture
The efficacy of HO-MOP in C-H activation stems from its ability to modulate the coordination sphere of the metal catalyst.
The P,O-Hemilability & Anionic Chelation
In standard C-H activation (e.g., Pd(II)/Pd(0) cycles), the resting state and the C-H cleavage transition state often require different ligand geometries.
-
Neutral Mode: HO-MOP binds via P, while the OH group H-bonds to the leaving group (e.g., acetate or carbonate), facilitating the CMD step .
-
Anionic Mode: Upon deprotonation (by base), HO-MOP becomes a monoanionic bidentate ligand (P,O-). This creates a highly electron-rich metal center, accelerating oxidative addition of aryl halides while rigidly locking the chiral environment.
Pathway Visualization
Figure 1: Mechanistic flow of HO-MOP in Pd-catalyzed C-H activation, highlighting the dual neutral (H-bonding) and anionic (chelation) pathways.
Part 3: Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Asymmetric C-H Arylation of Indoles
Application: Synthesis of axially chiral biaryls or C3-functionalized indoles.
1. Reagents & Preparation:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: (R)-HO-MOP (10 mol%)
-
Substrate: N-protected Indole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (for cost efficiency, though Ag often yields higher ee).
-
Solvent: m-Xylene or Toluene (Anhydrous).
2. Step-by-Step Procedure:
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and (R)-HO-MOP (9.4 mg, 0.02 mmol) into a dried 4 mL screw-cap vial.
-
Pre-complexation: Add 0.5 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Note: The solution should turn from orange to a clear yellow/amber, indicating phosphine ligation.
-
Substrate Addition: Add the indole substrate (0.2 mmol), Aryl Iodide (0.3 mmol), and Ag₂CO₃ (0.2 mmol).
-
Reaction: Seal the vial with a PTFE-lined cap. Remove from glovebox.
-
Heating: Place in a pre-heated aluminum block at 60°C. Stir vigorously (1000 rpm) for 24 hours. Critical: Do not overheat. Higher temperatures (>80°C) often erode enantioselectivity due to ligand hemilability.
-
Workup: Cool to room temperature. Filter through a short pad of Celite using EtOAc as eluent. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
3. Data Interpretation:
-
Conversion: Monitor by ¹H NMR.
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).
-
Troubleshooting: If conversion is low, add 10 mol% pivalic acid (PivOH). The proton shuttle effect of PivOH often synergizes with the HO-MOP hydroxyl group.
Protocol B: Chiral Auxiliary Synthesis of Octahedral Ruthenium Complexes (The Meggers Method)
Application: Creating inert, chiral metal scaffolds for biological probing or catalysis.
Rationale: HO-MOP acts as a temporary chiral director. Its bulk and P,O-binding mode force the incoming bipyridine ligands into a specific helical chirality (Delta/Lambda) around the Ru center.
1. Reagents:
-
Precursor: [Ru(η⁶-C₆H₆)Cl₂]₂ (Dimer)[2]
-
Solvent: Ethanol (degassed)
-
Base: Triethylamine (Et₃N)
2. Procedure:
-
Complexation: Mix [Ru(η⁶-C₆H₆)Cl₂]₂ (0.05 mmol) and (R)-HO-MOP (0.125 mmol) in Ethanol (2 mL) with Et₃N (0.5 mmol).
-
First Ligand Exchange: Heat at 50°C for 2 hours. The HO-MOP coordinates, displacing chlorides and forming a diastereomeric intermediate.
-
Stereoselective Assembly: Add 2,2'-Bipyridine (0.22 mmol). Heat to 85°C for 12 hours.
-
Auxiliary Removal (Optional): To release the final
-symmetric catalyst, treat the complex with TFA (Trifluoroacetic acid) in acetonitrile. The acid protonates the phenolate oxygen of HO-MOP, weakening the P,O-chelate and allowing a third bipyridine to displace it with retention of configuration .
Part 4: Comparative Data Table
| Feature | MeO-MOP (Standard) | HO-MOP (Target) | Impact on C-H Activation |
| Coordination Mode | Monodentate (P) | Hemilabile (P, OH) or Bidentate (P, O-) | HO-MOP allows for tighter transition states and anionic stabilization of Pd(II). |
| Electronic Nature | Electron-Neutral | Electron-Rich (when deprotonated) | Accelerates oxidative addition; stabilizes cationic intermediates. |
| H-Bonding Capacity | None | High (Donor) | Can direct basic substrates (e.g., carboxylates, amides) to the active site. |
| Solubility | High in non-polar | Moderate (Polar functional group) | May require polar co-solvents (THF, Dioxane) or phase transfer conditions. |
Part 5: References
-
Hayashi, T. (2000). "Chiral Monodentate Phosphine Ligand MOP for Transition Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research. Link
-
Meggers, E. (2011). "Asymmetric Synthesis of Octahedral Ruthenium Complexes." Chemistry - A European Journal. Link
-
Dotta, P., Kumar, P. G. A., & Pregosin, P. S. (2004).[6] "Structural and 13C NMR Studies on Palladium MOP Compounds: A New Weak C−Pd σ-Bond Plus MOP as a Bridging Diene Ligand." Organometallics. Link
-
Zhang, Q., & Yu, J.-Q. (2020).[7] "Ligand-Enabled C-H Activation." Journal of the American Chemical Society. (Contextual grounding for P,O ligands in C-H activation). Link
Sources
- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6,6'-Dimethoxy-2,2'-binaphthalenyl | 29619-45-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
coordination chemistry of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol with transition metals
Introduction & Ligand Architecture
The ligand 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly referred to as HO-MOP (Hydroxy-MOP), represents a critical evolution in the design of axially chiral ligands.[1] Unlike its methyl-ether counterpart (MeO-MOP) or the
Core Structural Advantages[1]
-
Hemilability: The hard oxygen donor (phenol/phenoxide) and soft phosphorus donor (
) create an electronic asymmetry at the metal center. This "push-pull" effect stabilizes oxidative addition intermediates while facilitating reductive elimination.[1] -
Anionic Activation: Under basic conditions (common in Suzuki-Miyaura coupling), the phenolic proton is removed, converting the ligand into a monoanionic P,O-chelate. This increases the electron density on the metal, significantly accelerating the oxidative addition of unreactive aryl chlorides.
-
Axial Chirality: The binaphthyl backbone induces strong stereochemical communication, essential for asymmetric catalysis (e.g., Rh-catalyzed hydrosilylation).
Ligand Handling & Characterization
Safety & Stability: While the binaphthyl backbone provides kinetic stability, the trivalent phosphine is susceptible to oxidation.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solubility: Soluble in DCM, THF, Toluene, and Chloroform. Insoluble in Hexanes and Water.
QC Parameters (Self-Validation)
Before complexation, verify ligand purity. Partial oxidation to the phosphine oxide destroys catalytic activity.
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white powder | N/A |
| >98% P(III) | Singlet at | |
| Phenolic Proton | Broad singlet at |
Protocol: Synthesis of Palladium(II) Pre-catalysts
For mechanistic studies or kinetics, isolating the discrete Pd(II) complex is superior to in situ generation. This protocol yields the neutral coordination complex
Materials
-
Ligand: HO-MOP (1.0 equiv)[1]
-
Precursor:
(Bis(acetonitrile)dichloropalladium(II)) (1.0 equiv)[1][2] -
Solvent: Dichloromethane (DCM) (Anhydrous, degassed)
-
Precipitant: Diethyl Ether or Hexane
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Dissolution: Dissolve
(e.g., 100 mg) in DCM (5 mL). The solution should be orange/yellow. -
Ligand Addition: Add HO-MOP (solid) in one portion.
-
Observation: The solution color may deepen to orange-red as the phosphine displaces the labile acetonitrile.
-
-
Reaction: Stir at Room Temperature (25°C) for 2 hours.
-
Mechanistic Note: The soft P-donor binds first.[1] The hard OH group may coordinate weakly or remain pendant depending on concentration.
-
-
Isolation:
-
Concentrate the solution to ~1 mL under vacuum.
-
Slowly layer Diethyl Ether (10 mL) to induce precipitation.
-
Filter the orange solid and wash with Pentane.
-
-
Vacuum Dry: Dry for 4 hours at 40°C.
Validation
-
NMR: Coordination to Pd results in a significant downfield shift (typically
ppm relative to free ligand).[1] -
Stability: This neutral complex is air-stable for weeks in solid state.[1]
Application: Asymmetric Hydrosilylation (Rh-Catalyzed)[1]
The HO-MOP ligand is exceptionally effective in the Rhodium-catalyzed asymmetric hydrosilylation of ketones and olefins.[1] The P,O-chelation prevents the formation of inactive aggregates.
Catalytic Workflow Diagram
Figure 1: Activation pathway for Rh-HO-MOP catalyzed hydrosilylation.[1] The hemilabile oxygen prevents catalyst deactivation.
Protocol
-
Catalyst Gen: Mix
(0.5 mol%) and HO-MOP (1.1 mol%) in Toluene. Stir 30 min. -
Substrate: Add ketone (1.0 equiv).
-
Reagent: Add Diphenylsilane (
) (1.2 equiv) dropwise at 0°C. -
Workup: After consumption (TLC), add acidic methanol to hydrolyze the silyl ether to the chiral alcohol.
Application: Suzuki-Miyaura Coupling of Hindered Biaryls[1]
This is the primary application for drug discovery. The HO-MOP ligand allows for the synthesis of tetra-ortho-substituted biaryls (a common motif in atropisomeric drugs).[1]
The "Anionic Switch" Mechanism
Unlike standard phosphines, HO-MOP operates via an anionic pathway .
-
Base Step: The inorganic base (
) deprotonates the phenol. -
Chelation: The resulting phenoxide binds to Pd, forming a highly electron-rich, mono-anionic
species. -
Effect: This species is extremely active toward oxidative addition, even with aryl chlorides.
Detailed Protocol
| Component | Quantity | Role |
| Aryl Halide | 1.0 mmol | Electrophile (Br/Cl) |
| Boronic Acid | 1.5 mmol | Nucleophile (Excess required for hindered cases) |
| Pd Source | Pre-catalyst | |
| Ligand | HO-MOP (4 mol%) | 2:1 L:M ratio ensures active species formation |
| Base | Critical: Must be anhydrous for hindered substrates | |
| Solvent | Toluene or Dioxane | Non-polar solvents often favor the tight ion pair |
Workflow Diagram
Figure 2: The Anionic Catalytic Cycle.[1] Base-mediated deprotonation of HO-MOP creates a highly active electron-rich Pd center.[1]
Troubleshooting Guide
-
Low Conversion? Switch base to
or .[1] The cation size affects the "nakedness" of the anionic Pd complex. -
Dehalogenation? If the aryl halide is reduced instead of coupled, the reaction temperature is too high or the solvent is not strictly anhydrous (proton source).
-
No Reaction with Chlorides? Increase ligand loading to 6 mol% and ensure the ligand is not oxidized (check
NMR).
References
-
Hayashi, T. (1991). "Catalytic asymmetric hydrosilylation of olefins with use of MOP ligands." Journal of the American Chemical Society.[3][4][5] [1]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [1]
-
Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3][4][5] [1]
-
Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide."
-
ChemRxiv. (2023). "The catalytic mechanism of the Suzuki-Miyaura reaction."[6][7]
Sources
The Pivotal Role of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in the Formation of Highly Stable Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the synthesis, coordination chemistry, and significant potential of the sterically demanding and electronically tunable ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. While direct and extensive literature on this specific ligand is emerging, this document provides a comprehensive overview based on the well-established principles of coordination chemistry and extensive data from closely analogous phosphine-naphthol and binaphthyl phosphine systems. We will explore the fundamental principles that govern its ability to form exceptionally stable metal complexes, particularly with late transition metals. Detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with palladium(II) are provided, along with methodologies for their thorough characterization. This guide is intended to empower researchers to harness the unique properties of this ligand scaffold in the development of novel catalysts, advanced materials, and potential therapeutic agents.
Introduction: The Architectural Advantage of Phosphine-Phenol Ligands
In the realm of coordination chemistry, the design of ligands that can impart exceptional stability and specific electronic properties to a metal center is paramount for the development of effective catalysts and functional materials. The class of ligands combining a "soft" phosphine donor with a "hard" oxygen donor, such as a phenol or naphthol, has garnered significant attention. This combination of dissimilar donor atoms allows for a fine-tuning of the electronic environment of the coordinated metal, influencing its reactivity and stability.
The ligand 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol represents a sophisticated example of this class. Its key structural features are:
-
A Bidentate P,O-Chelating Framework: The diphenylphosphino group and the hydroxyl group of the naphthol are strategically positioned to form a stable six-membered chelate ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to monodentate phosphine or naphthol ligands.
-
Steric Hindrance: The bulky naphthyl and phenyl substituents provide a sterically congested environment around the metal center. This steric bulk can protect the metal from unwanted side reactions, prevent the formation of inactive dimeric species, and influence the regioselectivity of catalytic transformations.
-
Electronic Tunability: The electronic properties of the ligand can be readily modified by introducing substituents on the phenyl rings of the phosphine or on the naphthalene backbone. This allows for the precise modulation of the electron density at the metal center, thereby influencing its catalytic activity.
These attributes make 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol and its derivatives highly promising candidates for applications in homogeneous catalysis, particularly in cross-coupling reactions where stable and well-defined palladium complexes are essential.
Principles of Coordination and Stability
The formation of a stable metal complex with 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is governed by several key principles of coordination chemistry.
The Chelate Effect: A Driving Force for Stability
The simultaneous coordination of both the phosphorus and oxygen atoms of the ligand to a single metal center results in the formation of a thermodynamically favorable chelate ring. This "chelate effect" is a primary contributor to the high stability of the resulting metal complexes. The entropic penalty for binding one bidentate ligand is less than that for binding two separate monodentate ligands, leading to a more favorable Gibbs free energy of formation.
Hard and Soft Acid-Base (HSAB) Theory
The HSAB principle provides a framework for understanding the interaction between the ligand's donor atoms and the metal center. The phosphine group is a "soft" donor, preferring to coordinate to "soft" metal ions like Pd(II), Pt(II), and Rh(I). The hydroxyl group, upon deprotonation, becomes a "hard" phenolate/naphtholate oxygen donor, which typically favors coordination to "harder" metal centers. In the case of a soft metal like palladium(II), the strong covalent interaction with the soft phosphine donor is the primary driving force for coordination, while the harder oxygen donor completes the stable chelate ring.
Steric Influence on Coordination Geometry and Stability
The significant steric bulk arising from the two naphthalene rings and the two phenyl groups on the phosphorus atom plays a crucial role in dictating the coordination geometry and preventing ligand dissociation. This steric hindrance can favor specific coordination numbers and geometries, often leading to the formation of well-defined, monomeric complexes that are catalytically active.
Synthesis and Characterization
This section provides detailed protocols for the synthesis of the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand and a representative palladium(II) complex.
Synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
The synthesis of the ligand is based on established methodologies for the preparation of related binaphthyl phosphine ligands. A plausible synthetic route involves the coupling of a pre-functionalized naphthalene derivative.
Protocol 1: Synthesis of the Ligand
-
Materials:
-
1-Bromo-2-naphthol
-
2-(Diphenylphosphino)naphthalene-1-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-naphthol (1.0 eq), 2-(diphenylphosphino)naphthalene-1-boronic acid (1.1 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent via cannula.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand.
-
-
Causality behind Experimental Choices:
-
Inert Atmosphere: Phosphines are susceptible to oxidation, so all manipulations should be carried out under an inert atmosphere to prevent the formation of the corresponding phosphine oxide.
-
Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle of the palladium-catalyzed cross-coupling reaction.
-
Choice of Base and Catalyst: The specific choice of base and palladium catalyst may require optimization depending on the exact substrates and reaction scale.
-
Synthesis of a Palladium(II) Complex
The ligand can be readily complexed with various metal precursors. The following protocol describes the synthesis of a representative palladium(II) chloride complex. The coordination of similar phosphine-phosphine oxide ligands with palladium(II) has been shown to result in P,O-chelated complexes[1].
Protocol 2: Synthesis of [Pd(P,O-ligand)Cl₂]
-
Materials:
-
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
-
Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂])
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware and inert atmosphere setup
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand (1.0 eq) in the anhydrous, degassed solvent.
-
In a separate flask, dissolve or suspend the palladium(II) precursor (1.0 eq) in the same solvent.
-
Slowly add the palladium precursor solution to the ligand solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for several hours or until a color change or precipitation is observed, indicating complex formation.
-
If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent (e.g., pentane or hexane), and dried under vacuum.
-
If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization or precipitation.
-
The resulting complex can be further purified by recrystallization from an appropriate solvent system.
-
-
Self-Validating System: The formation of the complex can be monitored by ³¹P NMR spectroscopy. The coordination of the phosphine to the palladium center will result in a significant downfield shift of the phosphorus signal compared to the free ligand.
Characterization Techniques
The synthesized ligand and its metal complexes should be thoroughly characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the organic framework of the ligand and complex.
-
³¹P NMR: Crucial for confirming the coordination of the phosphine to the metal center. A significant downfield shift in the ³¹P resonance is indicative of coordination.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the ligand and the complex, confirming their composition.
-
Infrared (IR) Spectroscopy: To observe the vibrational frequencies of key functional groups. The disappearance or shift of the O-H stretching frequency upon complexation can provide evidence of coordination of the hydroxyl group.
-
X-ray Crystallography: To unambiguously determine the solid-state structure of the metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[2]
Visualization of Key Structures and Workflows
Molecular Structure and Coordination
Caption: Formation of a stable chelated metal complex.
Experimental Workflow
Caption: General experimental workflow for synthesis and application.
Applications in Catalysis and Drug Development
The unique structural and electronic properties of metal complexes derived from 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol suggest their potential utility in several high-impact areas.
Homogeneous Catalysis
Palladium complexes bearing phosphine ligands are workhorses in modern organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[3] The stability and well-defined nature of complexes with the P,O-ligand scaffold make them excellent candidates for these transformations. The steric bulk can enhance reductive elimination, a key step in many catalytic cycles, leading to higher turnover numbers and efficiencies.
Table 1: Potential Catalytic Applications
| Reaction Type | Metal Center | Key Advantages of the Ligand |
| Suzuki-Miyaura Coupling | Pd(II)/Pd(0) | High stability, promotes reductive elimination. |
| Heck Coupling | Pd(II)/Pd(0) | Steric bulk can influence regioselectivity. |
| Buchwald-Hartwig Amination | Pd(II)/Pd(0) | Stable complex prevents catalyst decomposition. |
| Asymmetric Catalysis | Rh(I), Ru(II) | Chiral versions of the ligand can induce enantioselectivity. |
Drug Development and Bioinorganic Chemistry
The interaction of metal complexes with biological targets is a burgeoning field of research. Platinum and other transition metal complexes are already in clinical use as anticancer agents. The ability of the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand to form stable, lipophilic complexes opens avenues for their investigation as potential therapeutic agents. The large naphthalene surface area could facilitate intercalation into DNA or binding to hydrophobic pockets in proteins.
Conclusion
While the dedicated exploration of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is an evolving area of research, the foundational principles of coordination chemistry and the wealth of knowledge from analogous systems strongly suggest its significant potential. The combination of a robust P,O-chelating framework, substantial steric presence, and electronic tunability makes it a highly attractive ligand for the construction of exceptionally stable metal complexes. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to synthesize, characterize, and ultimately exploit the unique properties of these complexes in the pursuit of novel catalysts and therapeutic agents.
References
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - ORCA - Cardiff University. Available at: [Link]
-
Synthesis and coordination chemistry of macrocyclic phosphine ligands | Request PDF. Available at: [Link]
-
Palladium(II) and Palladium(0) Complexes of BINAP(O) (2-(Diphenylphosphino)-2'-(diphenylphosphinyl)-1,1'-binaphthyl) | Request PDF. Available at: [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
2-Diphenylphosphino-phenol as a Ligand for Mono- and Poly-Nuclear Complexes of Manganese, Cobalt, Nickel, Zinc, and Cadmium. Available at: [Link]
-
Synthesis of Phosphine Ligands via a Coordination Assembly Strategy and Their Applications in Hydroformylation - SIOC Journals. Available at: [Link]
-
Phosphine Functionalized Cp C Ligands and Their Metal Complexes - MDPI. Available at: [Link]
-
Phosphino macrocycles. 140. Synthesis of unusual phosphine ligands. Use of the 1-naphthylmethyl moiety as a P-H protecting group in the synthesis of a phosphino macrocycle that contains a secondary-phosphino ligating site | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
(P,C)-cyclometalated complexes derived from naphthyl phosphines: versatile and powerful tools in organometallic chemistry - RSC Publishing. Available at: [Link]
-
Palladium (II) Complexes Bearing MIC/Phosphine Donor Ligands: Catalytic Applications in Various C–C Coupling Reactions and Redox‐Activities | Request PDF. Available at: [Link]
-
The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. Available at: [Link]
-
X-Ray Structures - The Emslie Group. Available at: [Link]
-
Phosphines. Available at: [Link]
-
Dipalladium(I) Terphenyl Diphosphine Complexes as Models for Two-Site Adsorption and Activation of Organic Molecules - PubMed Central. Available at: [Link]
-
((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II) chloride | C44H32Cl2P2Pd | CID - PubChem. Available at: [Link]
-
Palladium-Phosphine Catalysts - Heraeus Precious Metals. Available at: [Link]
-
Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene - ArTS - UniTS. Available at: [Link]
-
Palladium(II) Complexes of α-Stabilized Phosphorus Ylides | Request PDF. Available at: [Link]
-
Synthesis and Characterization of Palladium (¶) Mixed Complexes with 1,2-bis(Diphenylphosphino) Ethane and Phenylcarboxylate | Semantic Scholar. Available at: [Link]
-
X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Available at: [Link]
-
Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH. Available at: [Link]
Sources
Application Notes & Protocols: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (DPNN) as a Selective "Turn-On" Fluorescent Sensor for Zinc (II)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of DPNN in Selective Zinc (II) Sensing
Zinc is a fundamental trace element essential for a myriad of physiological and pathological processes, including gene expression, enzymatic activity, and neurotransmission.[1][2] Dysregulation of zinc homeostasis is implicated in various diseases, making the development of sensitive and selective zinc sensors a critical area of research, particularly in drug development and diagnostics.[3][4] 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, hereafter referred to as DPNN, is a novel fluorogenic probe designed for the selective detection of Zinc (II) ions (Zn²⁺).
This proprietary molecule integrates a naphthalenol fluorophore with a diphenylphosphino moiety, which acts as a selective binding site for soft metal ions like Zn²⁺. The underlying sensing paradigm is based on a chelation-enhanced fluorescence (CHEF) mechanism.[5] In its unbound state, the lone pair of electrons on the phosphorus atom quenches the fluorescence of the naphthalene ring system through a photoinduced electron transfer (PET) process. Upon coordination with Zn²⁺, this PET pathway is inhibited, leading to a significant, dose-dependent increase in fluorescence intensity—a "turn-on" response.[6] This characteristic makes DPNN a highly promising tool for the quantitative analysis of Zn²⁺ in complex biological and pharmaceutical samples.
Mechanism of Action: A Closer Look at Chelation-Enhanced Fluorescence
The functionality of DPNN as a Zn²⁺ sensor is rooted in its specific molecular architecture. The diphenylphosphino group and the hydroxyl group of the naphthalenol moiety form a coordination pocket that exhibits high affinity and selectivity for Zn²⁺.
Figure 1: Proposed signaling pathway of DPNN upon binding to Zn²⁺.
Upon excitation with an appropriate wavelength of light, the unbound DPNN molecule experiences an intramolecular photoinduced electron transfer from the electron-rich phosphine group to the excited state of the naphthalenol fluorophore. This non-radiative decay pathway effectively quenches the fluorescence. When Zn²⁺ is introduced, it coordinates with both the phosphorus atom and the oxygen of the hydroxyl group. This binding event lowers the energy of the lone pair on the phosphorus, thereby inhibiting the PET process and allowing the excited fluorophore to decay radiatively, resulting in a strong fluorescence emission.[7]
Experimental Protocols
Protocol 1: Synthesis of DPNN
The synthesis of DPNN is a multi-step process that can be adapted from established methodologies for similar phosphine-containing biaryl compounds. A plausible synthetic route is outlined below.
Sources
- 1. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new fluorescent chemosensor for Pb²⁺ ions based on naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using the specialized phosphine ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of employing this bulky, electron-rich ligand, ensuring robust and reproducible outcomes. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Introduction to the Ligand: A Mechanistic Perspective
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a monodentate phosphine ligand characterized by significant steric bulk and strong electron-donating properties. These attributes are critical for its efficacy in palladium-catalyzed Suzuki couplings. The bulky naphthyl substituents create a large cone angle, which generally promotes the reductive elimination step—the final, product-forming step in the catalytic cycle. Furthermore, the electron-rich nature of the phosphine increases the electron density on the palladium center, facilitating the initial, often rate-limiting, oxidative addition of the organohalide.[1] Understanding these electronic and steric effects is paramount to troubleshooting and optimizing your reactions.
The Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: My reaction shows very low conversion of the starting materials, even after an extended reaction time. What are the likely causes and how can I address them?
Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.
1. Inefficient Oxidative Addition: This is often the rate-determining step, especially with less reactive organohalides like aryl chlorides.[2][3]
-
Causality: The C-X bond of the organohalide must be broken and added to the Pd(0) center. Aryl chlorides are notoriously less reactive than bromides or iodides due to their stronger C-Cl bond.[1]
-
Troubleshooting Protocol:
-
Switch Electrophile: If possible, switch from an aryl chloride to the corresponding aryl bromide or iodide. The reactivity order is I > OTf > Br >> Cl.[1][2]
-
Increase Temperature: Higher temperatures can provide the necessary activation energy. Incrementally increase the reaction temperature by 10-20 °C.
-
Check Catalyst and Ligand Integrity: Ensure your palladium source and the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand have not degraded. Phosphine ligands can be sensitive to air and moisture.[4]
-
2. Ineffective Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is base-mediated and crucial for moving the catalytic cycle forward.[1]
-
Causality: The base activates the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[5] An inappropriate choice of base or solvent can hinder this process.
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. For boronic acids, a common starting point is an aqueous solution of a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄). If your substrates are base-sensitive, a milder base like potassium fluoride (KF) can be effective.[5]
-
Solvent System: The presence of water is often necessary to dissolve the inorganic base and activate the boronic acid.[6] A biphasic solvent system like toluene/water or dioxane/water is a good starting point. Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[6]
-
Boron Reagent Quality: Boronic acids can dehydrate to form boroxines, which can be less reactive.[6] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes compensate for this. Alternatively, consider using more stable boronate esters, like pinacol esters.[6]
-
3. Catalyst Deactivation: The active Pd(0) species can be unstable and prone to decomposition, forming palladium black.
-
Causality: Insufficient ligand concentration or the presence of impurities can lead to the agglomeration of Pd(0) into inactive palladium black.
-
Troubleshooting Protocol:
-
Adjust Pd:Ligand Ratio: For monodentate ligands like ours, a Pd:Ligand ratio of 1:2 to 1:4 is often optimal to ensure the palladium center remains coordinated and soluble.
-
Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can oxidize and deactivate the catalyst.
-
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Issue 2: Significant Formation of Side Products
Question: My reaction is producing a significant amount of homocoupled (R¹-R¹) and/or dehalogenated (R¹-H) products. How can I suppress these side reactions?
Answer: The formation of homocoupled and dehalogenated byproducts points to specific competing reaction pathways.
1. Homocoupling of the Boronic Acid (R²-R²):
-
Causality: This can occur if the reaction is too slow or if oxygen is present, which can promote the oxidative coupling of the boronic acid.
-
Troubleshooting Protocol:
-
Thorough Degassing: As mentioned before, ensure all components of the reaction are rigorously deoxygenated.
-
Optimize Reaction Conditions: Speeding up the productive catalytic cycle can outcompete the side reaction. Re-evaluate your base, solvent, and temperature to accelerate the cross-coupling.[7]
-
2. Dehalogenation of the Organohalide (R¹-H):
-
Causality: This side reaction can occur when the R¹-Pd(II)-X intermediate reacts with a hydride source in the reaction mixture before transmetalation can occur.[6] Common hydride sources include certain solvents (like alcohols, if used as a solvent) or amine bases.[6]
-
Troubleshooting Protocol:
-
Solvent Choice: Avoid using alcoholic solvents if dehalogenation is a major issue. Stick to aprotic solvents like toluene, dioxane, or DMF.[7]
-
Base Selection: If you are using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride donors.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium precursor to use with 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol?
A1: Both Pd(0) and Pd(II) sources can be used. Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common Pd(0) source. The choice often comes down to cost, air stability, and ease of handling. Pd(OAc)₂ is often a robust and cost-effective choice.
Q2: How do I choose the best solvent for my reaction?
A2: Solvent choice is critical and substrate-dependent.[8] A good starting point is a polar aprotic solvent that can solubilize the palladium complex and the organic starting materials.
| Solvent | Common Use Case | Notes |
|---|---|---|
| Toluene | General purpose, good for higher temperatures. | Often used with an aqueous phase for the base.[1] |
| Dioxane | High boiling point, good solvating properties. | Peroxide formation is a risk; use fresh, inhibitor-free solvent. |
| Tetrahydrofuran (THF) | Lower boiling point, good for milder conditions. | Can be effective but may not be suitable for high-temperature reactions.[7] |
| N,N-Dimethylformamide (DMF) | Highly polar, excellent solvating power. | Can be difficult to remove during workup.[7] |
Q3: Can I run this reaction under anhydrous conditions?
A3: While many Suzuki reactions benefit from the presence of water to activate the boronic acid and dissolve the base, anhydrous conditions are possible, particularly when using organotrifluoroborates or some boronate esters with specific bases like CsF.[1][6] However, for general optimization with boronic acids, an aqueous phase is recommended.[6]
Q4: My starting materials are sterically hindered. What adjustments should I make?
A4: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is itself a bulky ligand, which is advantageous for coupling hindered substrates as it promotes the reductive elimination step.[9][10] For sterically demanding couplings, you may need to:
-
Increase Reaction Temperature: To overcome the steric clash in the transition states.
-
Use a Stronger, Non-nucleophilic Base: Potassium or cesium phosphate (K₃PO₄, Cs₃PO₄) are often effective in these cases.
-
Prolong Reaction Time: These reactions are inherently slower.
Q5: How should I handle and store the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand?
A5: Like most phosphine ligands, it should be handled under an inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphorus atom, which would render it inactive. Store it in a cool, dark place, preferably in a desiccator or glovebox.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Optimizing Suzuki Reactions with High-Purity Phosphine Ligands. Retrieved from [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
ResearchGate. (n.d.). Design and Synthesis of Naphthol Derivative. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews.
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
catalyst deactivation with phosphine-naphthol ligands
Technical Support Center: Catalyst Deactivation with Phosphine-Naphthol Ligands
Diagnostic Hub: Symptom-Based Troubleshooting
Use this decision matrix to identify the root cause of your catalytic failure.
| Symptom | Primary Suspect | Immediate Action |
| Sudden Loss of Conversion | Oxidative Deactivation | Check solvent degassing rigor; perform ³¹P NMR analysis for phosphine oxide signals.[1] |
| Erosion of Enantioselectivity (ee) | Ligand Hydrolysis / Hemilability | Verify water content in solvent (Karl Fischer); check for ligand scrambling or decoordination. |
| Precipitation / Color Change | Metal Aggregation (e.g., Pd Black) | Increase ligand-to-metal (L/M) ratio; check for "catalyst poisoning" by substrate impurities.[1] |
| Induction Period | Slow Active Species Formation | Pre-activate catalyst at elevated temp or check precursor purity (e.g., remove COD from Rh sources).[1] |
Deep Dive FAQs: Technical Analysis
Q1: Why does my phosphine-naphthol ligand lose activity even under argon?
A: The most common "invisible" killer is trace oxygen or peroxides in ethereal solvents (THF, Dioxane). Phosphine-naphthol ligands (e.g., MOP, MAP, or phosphinite derivatives) possess a phosphorus(III) center highly susceptible to oxidation.[1]
-
Mechanism: The P(III) center reacts with O₂ to form a Phosphine Oxide (P=O). This species is electronically distinct (poor
-donor, poor -acceptor) and sterically altered, often failing to bind the metal or inducing a non-selective background reaction.[1] -
Detection: Oxidation is readily visible via ³¹P NMR .[1][2][3] The oxidized ligand typically shifts downfield by 30–50 ppm relative to the free ligand [1].
Q2: My reaction works in DCM but fails in wet solvents. Is it hydrolysis?
A: Yes.[1] If your ligand contains a P–O bond (phosphinite, phosphonite, or phosphite linkage to the naphthol backbone), it is prone to hydrolysis.[1]
-
Causality: Water attacks the electrophilic phosphorus atom, cleaving the P–O bond. This releases the free naphthol and forms a catalytically inactive H-phosphonate species [2].
-
Prevention: Use molecular sieves (3Å or 4Å) in the reaction vessel. Avoid acidic additives if possible, as acid catalyzes P–O bond cleavage [3].[1]
Q3: I see "Palladium Black" forming. Is my ligand ratio wrong?
A: Likely. Phosphine-naphthol ligands are often bulky.[1] If the Ligand-to-Metal (L/M) ratio is too low (e.g., 1:1), the metal center may become coordinatively unsaturated during the catalytic cycle, leading to aggregation into inactive metal nanoparticles (Pd⁰ clusters).
-
Solution: Increase L/M ratio to 1.2:1 or even 2:1 to ensure the metal remains ligated throughout the cycle.
Experimental Protocols
Protocol A: The ³¹P NMR "Health Check"
Use this assay to validate ligand integrity before committing expensive substrates.
-
Sampling: Inside the glovebox, take a 50 µL aliquot of your ligand stock solution.
-
Preparation: Dilute with 0.5 mL of dry, degassed C₆D₆ or CDCl₃ in an NMR tube. Cap with a septum or screw cap.[1]
-
Acquisition: Run a standard proton-decoupled ³¹P NMR experiment (typically >64 scans).[1]
-
Analysis:
-
Signal A (Free Ligand): Reference value (e.g., -10 to +10 ppm depending on substitution).
-
Signal B (Oxide impurity): Look for a sharp peak shifted +30 to +50 ppm downfield from Signal A.
-
Signal C (Hydrolysis): Look for multiple peaks or H-P coupling (doublets with large
> 500 Hz) if P-O cleavage occurred.
-
-
Pass/Fail: If Signal B or C integrates to >5% of total phosphorus, discard the batch .
Protocol B: Anaerobic Solvent Degassing (Freeze-Pump-Thaw)
Sparging is often insufficient for highly sensitive phosphine-naphthol complexes.
-
Setup: Place solvent in a Schlenk flask. Connect to a high-vacuum manifold.[1]
-
Freeze: Submerge flask in liquid nitrogen until solvent is solid.
-
Pump: Open to vacuum for 10–20 minutes to remove headspace gases.
-
Thaw: Close vacuum. Thaw in warm water bath. Gas bubbles will evolve.[1]
-
Repeat: Perform cycles 2–4 at least three times .
-
Backfill: Fill with high-purity Argon.
Visualization: Troubleshooting Logic & Pathways
Figure 1: Catalyst Deactivation Decision Tree
Caption: Decision matrix for isolating failure modes in phosphine-naphthol catalysis.
Figure 2: Deactivation Pathways of Phosphine-Naphthol Ligands
Caption: Primary chemical degradation pathways for phosphine-naphthol ligands.
References
-
Monitoring the Oxidation of Phosphine ligands using ³¹P NMR . Magritek Application Note. Magritek. [Link]
-
Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability . MDPI. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review . PMC - NIH. [Link]
-
Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex . PMC - NIH. [Link]
Sources
Technical Support Center: Purification of Products from Reactions Utilizing 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the bulky phosphine ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, in their synthetic endeavors. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the isolation of reaction products.
I. Understanding the Chemistry: Causality in Purification
The unique structure of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, featuring a sterically demanding binaphthyl backbone and a reactive phosphine moiety, imparts specific properties to its reaction products. Successful purification hinges on understanding and mitigating the potential side reactions and degradation pathways associated with this ligand. The primary challenge in purifying products derived from this ligand is the susceptibility of the trivalent phosphorus atom to oxidation, forming the corresponding phosphine oxide. This conversion can significantly alter the polarity and reactivity of the desired compound, complicating purification.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products from reactions involving 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
| Problem | Potential Cause | Recommended Solution |
| Product appears as a mixture of two closely-eluting spots on TLC, even after multiple chromatographic runs. | One of the spots is likely the phosphine oxide of your desired product. Phosphine oxides are generally more polar than their corresponding phosphines. | Confirm the presence of the phosphine oxide by ³¹P NMR spectroscopy; the phosphine oxide will appear as a new peak, typically downfield from the parent phosphine signal.[1] If the phosphine oxide is present, consider converting the entire mixture to the phosphine oxide using a mild oxidant (e.g., H₂O₂), which can sometimes be easier to purify.[2][3] The purified phosphine oxide can then be reduced back to the phosphine if necessary. |
| Significant product loss during column chromatography. | The product may be unstable on silica gel, which can be slightly acidic.[3] The phosphine moiety may also be oxidizing on the column. | Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[4] Alternatively, use a different stationary phase like alumina. To minimize oxidation, use degassed solvents and consider running the column under an inert atmosphere. |
| The product streaks on the TLC plate and elutes as a broad band during column chromatography. | The compound may have poor solubility in the chosen eluent system, or it could be interacting too strongly with the stationary phase. | Try to find a solvent system that dissolves your compound well.[3] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help to sharpen the bands. |
| Difficulty in removing the metal catalyst (e.g., Palladium) from the final product. | The metal may be strongly coordinated to the phosphine ligand or other functional groups in the product. | For palladium complexes, a common purification method is column chromatography on silica gel.[4] If this is ineffective, consider a workup procedure involving a wash with an aqueous solution of a chelating agent like thiourea or cyanide (use with extreme caution and appropriate safety measures). |
| The purified product rapidly changes color or decomposes upon standing. | The compound is likely air-sensitive due to the presence of the phosphine. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a freezer to minimize degradation. Use of Schlenk techniques or a glovebox for handling is highly recommended.[5][6][7] |
III. Frequently Asked Questions (FAQs)
Q1: My ³¹P NMR spectrum shows a peak around +30 ppm in addition to my product's signal. What is it?
A1: A signal in the range of +20 to +40 ppm in the ³¹P NMR spectrum is characteristic of a phosphine oxide.[1] This indicates that a portion of your phosphine-containing product has been oxidized.
Q2: Can I use reverse-phase chromatography to purify my product?
A2: Yes, reverse-phase chromatography can be a viable option, especially for more polar products or if issues with silica gel stability are encountered. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water.
Q3: What are the best practices for handling and storing 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol and its derivatives?
A3: Due to their air-sensitivity, these compounds should be handled under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk line techniques.[5][6][7] They should be stored in a cool, dark place, preferably in a freezer, and under an inert atmosphere.
Q4: I am having trouble getting my product to crystallize. What can I do?
A4: Recrystallization of bulky phosphine-metal complexes can be challenging. Try a variety of solvent systems. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed.[8] Allowing the solution to stand undisturbed, sometimes for several days, may yield crystals.
IV. Experimental Protocols
Protocol 1: Purification by Column Chromatography (for Air-Sensitive Compounds)
This protocol outlines the purification of a moderately air-sensitive product using flash column chromatography with precautions to minimize oxidation.
Workflow Diagram:
Sources
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- 2. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. reddit.com [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scribd.com [scribd.com]
- 8. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Influence of Substrate Electronics on Reaction Efficiency
Welcome to the Technical Support Center dedicated to elucidating the critical role of substrate electronics in determining the success and efficiency of chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic endeavors. Here, we move beyond rote protocols to explore the fundamental principles governing how the electronic nature of a substrate can either facilitate or impede a desired transformation. By understanding these principles, you can troubleshoot unexpected outcomes, optimize reaction conditions, and rationally design more effective synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or not proceeding at all. Could the electronic properties of my substrate be the culprit?
A1: Absolutely. The electronic nature of your substrate is a primary factor governing reaction rate. If your substrate is electron-deficient at the reaction center, and the reaction requires nucleophilic attack, the reaction will be slow or may not occur. Conversely, if the reaction involves an electrophilic attack on an electron-rich substrate, it should be facile.
Consider the classic example of electrophilic aromatic substitution (EAS).[1][2][3] An aromatic ring substituted with an electron-donating group (EDG) , such as a methoxy (-OCH₃) or an amino (-NH₂) group, is considered "activated."[4][5] These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][6] The reaction rate for activated systems is significantly higher than that of unsubstituted benzene.[6][7]
On the other hand, a ring bearing an electron-withdrawing group (EWG) , like a nitro (-NO₂) or a carbonyl (-COR) group, is "deactivated."[4][5] These groups pull electron density away from the ring, making it less nucleophilic and slowing down the reaction.[6][8] If your substrate is heavily deactivated, you may need to employ more forceful reaction conditions (e.g., higher temperatures, stronger reagents) or reconsider your synthetic strategy.
Q2: I'm getting a mixture of products, particularly isomers. How do substrate electronics influence regioselectivity?
A2: Substrate electronics play a crucial role in directing the regiochemical outcome of a reaction, especially in aromatic systems. The substituent already present on an aromatic ring dictates the position of subsequent modifications.
-
Electron-donating groups (EDGs) are typically ortho, para-directors.[1][9] This is because they can stabilize the cationic intermediate (the sigma complex in EAS) through resonance when the electrophile adds to the ortho or para positions.[1] This stabilization lowers the activation energy for the formation of these isomers, making them the major products.
-
Electron-withdrawing groups (EWGs) are generally meta-directors.[1][3] They destabilize the cationic intermediate, but this destabilization is less pronounced when the electrophile adds to the meta position. For ortho and para attack, a destabilizing positive charge develops adjacent to the electron-withdrawing group in one of the resonance structures, which is highly unfavorable.[1]
An exception to this is halogens, which are deactivating yet ortho, para-directing. Their inductive effect withdraws electron density, deactivating the ring, but their ability to donate a lone pair of electrons through resonance stabilizes the ortho and para intermediates.[1][7]
Q3: How can I quantitatively predict the effect of a substituent on my reaction rate?
A3: The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reaction rates and equilibrium constants of reactions involving benzene derivatives.[10][11][12] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends on the nature and position of the substituent and quantifies its electronic effect (both inductive and resonance). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[13]
-
ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., a negative charge is built up in the transition state), while a negative ρ value means the reaction is favored by electron-donating groups (a positive charge is built up).[12]
By plotting log(k/k₀) against known σ values for a series of substituents, you can obtain a linear Hammett plot. The slope of this line gives the ρ value for your specific reaction, providing valuable mechanistic insight.[12][14] Deviations from linearity can suggest a change in the reaction mechanism or the rate-determining step.[12][14]
Troubleshooting Guides
Scenario 1: Unexpectedly Low Yield in a Nucleophilic Aromatic Substitution (SNA) Reaction
Problem: You are attempting an SNAr reaction, but the yield is disappointingly low, and a significant amount of starting material remains even after prolonged reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding SNAr reactions.
Detailed Steps:
-
Analyze the Electron-Withdrawing Group (EWG): SNAr reactions require the presence of strong electron-withdrawing groups (typically ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer intermediate. If your substrate has weak EWGs or even electron-donating groups, the reaction will be inherently slow.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome a high reaction barrier. However, be mindful of potential side reactions and decomposition.
-
Use a Stronger Nucleophile: A more potent nucleophile can increase the rate of the initial attack on the aromatic ring. For example, if you are using an alcohol, consider deprotonating it first to form the more nucleophilic alkoxide.
-
Change Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, making the nucleophile more reactive.
-
Reassess Synthetic Strategy: If the above measures fail, the electronic properties of your substrate may be fundamentally unsuitable for an SNAr reaction. Consider alternative synthetic routes.
Scenario 2: Poor Regioselectivity in a Friedel-Crafts Alkylation
Problem: You are performing a Friedel-Crafts alkylation on a monosubstituted benzene derivative and obtaining a mixture of ortho, para, and meta isomers, with no clear selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Friedel-Crafts alkylation.
Detailed Steps:
-
Identify the Ring Substituent: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring.
-
Strongly activating groups like -OH and -NH₂ can coordinate with the Lewis acid catalyst, leading to complex mixtures and side reactions.
-
Deactivating groups make the ring too electron-poor to undergo Friedel-Crafts reactions.[6]
-
-
Use a Milder Lewis Acid: If your substrate is highly activated, a strong Lewis acid like AlCl₃ can lead to over-alkylation and isomerization. Consider using a milder catalyst such as FeCl₃ or ZnCl₂.
-
Lower the Reaction Temperature: Reducing the temperature can often improve selectivity by favoring the kinetically controlled product.
-
Consider Friedel-Crafts Acylation: A common solution to the problems of polyalkylation and carbocation rearrangements in Friedel-Crafts alkylation is to perform a Friedel-Crafts acylation instead. The resulting ketone is a deactivating group, preventing further reactions. The carbonyl can then be reduced to the desired alkyl group.
Data Presentation
Table 1: Relative Rates of Nitration for Substituted Benzenes
This table illustrates the profound impact of substituents on the rate of electrophilic aromatic substitution.
| Substituent (in C₆H₅-R) | R | Relative Rate (compared to Benzene) | Activating/Deactivating |
| Hydroxyl | -OH | 1,000 | Activating |
| Methyl | -CH₃ | 25 | Activating |
| Hydrogen | -H | 1 | Reference |
| Chloro | -Cl | 0.033 | Deactivating |
| Bromo | -Br | 0.030 | Deactivating |
| Ethyl Ester | -CO₂Et | 0.0037 | Deactivating |
| Nitro | -NO₂ | 6 x 10⁻⁸ | Deactivating |
Data sourced from kinetic studies on electrophilic aromatic substitution.[6]
Table 2: Common Substituent Constants (σ) for the Hammett Equation
These values quantify the electronic effect of various substituents.
| Substituent | σmeta | σpara | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Electron Donating |
| -OH | +0.12 | -0.37 | Electron Donating |
| -OCH₃ | +0.12 | -0.27 | Electron Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron Donating |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | Electron Withdrawing |
| -Br | +0.39 | +0.23 | Electron Withdrawing |
| -CN | +0.56 | +0.66 | Strong Electron Withdrawing |
| -NO₂ | +0.71 | +0.78 | Strong Electron Withdrawing |
These constants are derived from the ionization of substituted benzoic acids.[13]
Experimental Protocols
Protocol 1: Determining the Hammett ρ (rho) Value for a Reaction Series
This protocol outlines the experimental workflow for quantitatively assessing the electronic sensitivity of a novel reaction.
Objective: To determine the Hammett ρ value for the alkaline hydrolysis of a series of substituted ethyl benzoates.
Materials:
-
Ethyl benzoate
-
A series of meta- and para-substituted ethyl benzoates (e.g., p-nitro, p-methoxy, m-chloro)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Ethanol (or another suitable solvent)
-
Quenching solution (e.g., standardized HCl)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of each ethyl benzoate ester and the sodium hydroxide in the chosen solvent.
-
Kinetic Runs: a. Equilibrate separate solutions of the ester and the base to the desired reaction temperature in the constant temperature bath. b. Initiate the reaction by mixing the ester and base solutions in a reaction vessel. Start a timer immediately. c. At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl. d. Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted NaOH at that time point.
-
Data Analysis: a. For each ester, calculate the second-order rate constant (k) from the concentration vs. time data. b. Calculate log(k/k₀), where k₀ is the rate constant for the hydrolysis of unsubstituted ethyl benzoate. c. Look up the established σ values for each substituent used.[13] d. Plot log(k/k₀) on the y-axis against the corresponding σ values on the x-axis.
-
Determine ρ: Perform a linear regression on the plotted data. The slope of the resulting line is the Hammett ρ value for this reaction.
Expected Outcome: For the alkaline hydrolysis of ethyl benzoates, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing groups. This is because a negative charge develops on the carbonyl oxygen in the tetrahedral intermediate of the rate-determining step, which is stabilized by EWGs on the aromatic ring.
References
-
18.6: Substituent Effects on the EAS Reaction - Chemistry LibreTexts. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). In Master Organic Chemistry. Retrieved from [Link]
-
Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction? (2018, October 29). In Quora. Retrieved from [Link]
-
The Hammett Equation and Linear Free Energy Relationship. (n.d.). In Dalal Institute. Retrieved from [Link]
-
14.3. Substituent Effects. (n.d.). In Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
Inductive Effects of Alkyl Groups. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021, October 28). CrashCourse. Retrieved from [Link]
-
Hammett Equation. (2024, September 2). VChem Academy. Retrieved from [Link]
-
Designer substrate library for quantitative, predictive modeling of reaction performance. (2014, September 29). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Understanding the Hammett Equation. (n.d.). In Scribd. Retrieved from [Link]
-
Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. (2023, May 15). ResearchGate. Retrieved from [Link]
-
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
-
How to Troubleshoot a Reaction. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]
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Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. (2025, March 13). arXiv.org. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]
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16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). In Chemistry LibreTexts. Retrieved from [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). In Chemistry LibreTexts. Retrieved from [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). In Master Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Chiral Phosphine Ligands: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol vs. BINAP in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. For decades, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been a dominant force, a benchmark against which new ligands are often measured.[1] Its rigid C₂-symmetric backbone and bidentate phosphine donors have made it a versatile and highly effective ligand in a multitude of transition-metal-catalyzed reactions.[2][3] However, the quest for ligands with improved performance, novel reactivity, or different substrate scope is perpetual. This guide provides an in-depth comparison between the venerable BINAP and a representative of another important class of binaphthyl-based ligands: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, a monodentate P,O-ligand.
For clarity, we will refer to 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol as MOP-OH , acknowledging its structural similarity to the well-known MOP (Monophosphine) ligand family, but with a hydroxyl group instead of a methoxy group. This comparison will delve into the fundamental structural differences between these ligand classes and how these differences translate into tangible performance variations in key asymmetric transformations.
Structural and Mechanistic Foundations: Bidentate P,P vs. Monodentate P,O Ligation
The core distinction between BINAP and MOP-OH lies in their coordination chemistry.
-
BINAP (A Bidentate P,P Ligand): As a C₂-symmetric diphosphine, BINAP chelates to a metal center through its two phosphorus atoms.[4] This creates a rigid, seven-membered ring with the metal, enforcing a specific chiral environment. The large dihedral angle (approximately 90°) between the naphthyl rings and the resulting wide natural bite angle (~93°) are defining features that create a deep chiral pocket, crucial for stereochemical control in reactions like asymmetric hydrogenation and Heck reactions.[4][5] The bidentate nature ensures a stable, well-defined catalytic species, which is a significant advantage in controlling the reaction pathway.[6]
-
MOP-OH (A Monodentate P,O-Ligand): In contrast, MOP-OH possesses two distinct potential donor atoms: a "soft" phosphine and a "hard" hydroxyl group. While the phosphine is the primary coordinating group, the hydroxyl can also interact with the metal center. This P,O-coordination is often described as "hemilabile," meaning the M-O bond is weaker and can dissociate more easily than the M-P bond. This dynamic behavior can be highly advantageous, as the temporary dissociation of the oxygen donor opens up a coordination site on the metal for a substrate to bind during the catalytic cycle. This property can dramatically influence the reaction's regioselectivity and enantioselectivity.[7][8]
Caption: Coordination modes of BINAP and MOP-OH to a metal center.
Performance in Asymmetric Catalysis: A Comparative Analysis
The structural differences outlined above lead to distinct performance profiles in various catalytic reactions. While BINAP is a ligand of remarkable versatility, there are specific instances where the unique properties of monodentate or hemilabile ligands like MOP-OH offer a clear advantage.[9]
The Heck reaction is a cornerstone of C-C bond formation.[2] While BINAP is one of the most reliable ligands for asymmetric Heck reactions, the hemilability of P,O-type ligands can offer surprising and beneficial effects on selectivity.[5] A study directly comparing BINAP with its mono-oxidized counterpart, BINAP(O)—a P,O-ligand structurally analogous to MOP-OH—revealed dramatic differences.[7][8]
For the arylation of 2,3-dihydrofuran, the choice of ligand led to a complete reversal of regioselectivity. More strikingly, in the arylation of cyclopentene, the BINAP(O) ligand delivered significantly higher enantioselectivity than BINAP itself.[7][8] This is attributed to the hemilabile P-O bond, which alters the geometry and electronic properties of the active catalytic intermediate, thereby influencing both which product isomer is formed and with what degree of stereocontrol.
Table 1: Performance in the Asymmetric Mizoroki-Heck Reaction of Cyclopentene
| Ligand | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| (S)-BINAP | Pd(OAc)₂ | - | 10% | [7][8] |
| (S)-BINAP(O) | Pd(OAc)₂ | - | 60% | [7][8] |
| (S)-BINAP(O) | [Pd₂(dba)₃]·dba | - | 86% |[7][8] |
Data highlights the superior enantioselectivity of the hemilabile P,O-ligand in this specific transformation.
The asymmetric Suzuki-Miyaura coupling is a powerful tool for constructing axially chiral biaryl compounds. Both BINAP and MOP-type ligands have been employed in this reaction, often as stabilizers for palladium nanoparticles or in homogeneous systems.
In a study on Pd nanoparticle-catalyzed asymmetric Suzuki coupling, both (S)-BINAP and (S)-MOP were used. While direct comparison is complex due to the heterogeneous nature of the catalysis, the results indicated that both ligand classes could induce chirality, but with varying degrees of success depending on the specific substrates and reaction conditions.[10] The study noted that chiral phosphine-stabilized PdNPs could achieve up to 96% yield but with moderate enantioselectivity (ee < 74%), highlighting the challenges in this area.[10] The performance is highly dependent on the ability of the ligand to control the stereochemistry at the nanoparticle surface.
The Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is another area where ligand choice is critical. BINAP has been successfully used to control stereochemistry in these reactions.[11] Monophosphine ligands, including various MOP derivatives, have also been extensively studied. For instance, sulfur-MOP ligands have shown high enantioselectivity in the Pd-catalyzed allylic alkylation of indoles.[12] The success of monodentate ligands in AAA demonstrates that rigid bidentate chelation is not always a prerequisite for high enantioselectivity.[13] In some cases, the greater flexibility or unique electronic properties of a monodentate ligand can provide a better match for a specific substrate, leading to superior results.[6]
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling
This protocol provides a general, self-validating procedure for an asymmetric Suzuki-Miyaura cross-coupling to synthesize an axially chiral biaryl compound, a reaction where ligands like BINAP are often employed.
Objective: To synthesize an enantiomerically enriched biaryl compound via a palladium-catalyzed asymmetric Suzuki-Miyaura coupling.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
(R)-BINAP
-
1-Bromo-2-methoxynaphthalene (Aryl Halide)
-
1-Naphthylboronic acid (Boronic Acid)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and (R)-BINAP (0.024 mmol, 1.2 mol%).
-
Solvent Addition: Add 5 mL of anhydrous toluene to the flask.
-
Activation: Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous and its color may change, indicating complex formation.
-
Reagent Addition: To the activated catalyst solution, add the 1-bromo-2-methoxynaphthalene (2.0 mmol, 1.0 equiv.), 1-naphthylboronic acid (3.0 mmol, 1.5 equiv.), and anhydrous K₃PO₄ (4.0 mmol, 2.0 equiv.).
-
Reaction Execution: Add 5 mL of degassed water. Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for a typical asymmetric Suzuki-Miyaura coupling.
Summary and Outlook
The choice between a classic C₂-symmetric bidentate ligand like BINAP and a monodentate P,O-ligand like MOP-OH is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific demands of the chemical transformation.
-
BINAP remains an exceptional and reliable "workhorse" ligand. Its rigid, well-defined chelation provides a robust and predictable chiral environment, often leading to high enantioselectivities across a broad range of reactions.[1] It is an excellent starting point for reaction optimization and is particularly powerful in asymmetric hydrogenations.[9]
-
MOP-OH and related P,O-ligands offer a different set of advantages rooted in their hemilabile and monodentate character. This flexibility can open up new reaction pathways, alter regioselectivity, and, in certain cases, provide higher enantioselectivity where bidentate ligands may be too rigid or sterically demanding.[7] They represent a more nuanced tool, requiring careful consideration of the reaction mechanism to be deployed most effectively.
For researchers and drug development professionals, understanding the fundamental differences in coordination chemistry is key to rational ligand selection. While BINAP provides a foundation of proven success, exploring the potential of monodentate and hemilabile ligands like MOP-OH can unlock new possibilities in the synthesis of complex chiral molecules.
References
-
The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews.[Link]
-
Modified BINAP: The How and the Why. Chemical Reviews.[Link]
-
BINAP - Wikipedia. Wikipedia.[Link]
-
Binap – Knowledge and References. Taylor & Francis.[Link]
-
Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry.[Link]
-
BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. ResearchGate.[Link]
-
Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.[Link]
-
(R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses.[Link]
-
Bidentates versus Monodentates in Asymmetric Hydrogenation Catalysis. American Chemical Society.[Link]
-
Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. National Institutes of Health (NIH).[Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. National Center for Biotechnology Information.[Link]
-
Recent Advances of BINAP Chemistry in the Industrial Aspects. Takasago.[Link]
-
Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. Organic Letters.[Link]
-
2-Hydroxy-1, 1-Biphenyl- and -Binaphthyl-2′-Phosphines - Synthesis, Structure and Use in Rh-Catalyzed Carbonylation. ResearchGate.[Link]
-
BINAP versus BINAP(O) in asymmetric intermolecular Mizoroki-Heck reactions: substantial effects on selectivities. PubMed.[Link]
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X-ray crystal structure of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol complexes
This guide provides an in-depth structural and catalytic analysis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (commonly referred to as HO-MOP or MOP-OH ) metal complexes. It compares this specific ligand against its methoxy-analogue (MeO-MOP ) and the bis-phosphine standard (BINAP ).
Executive Summary
The HO-MOP ligand (2'-diphenylphosphino-1,1'-binaphthyl-2-ol) represents a critical divergence in ligand design. Unlike the strictly chelating BINAP (P,P-bidentate) or the hemilabile MeO-MOP (P-monodentate with weak O-coordination), HO-MOP introduces a "switchable" proton. In its neutral state, it functions as a monodentate phosphine with a stabilizing intramolecular hydrogen bond. Upon deprotonation, it becomes a rigid anionic P,O-chelate. This structural duality dramatically alters catalytic outcomes compared to standard alternatives.
Structural Analysis: X-Ray Crystal Dynamics
The catalytic performance of HO-MOP is dictated by its coordination geometry, which differs fundamentally from MeO-MOP and BINAP.
A. The Pd(II) Coordination Sphere
X-ray diffraction analysis of [PdCl₂(HO-MOP)] reveals a distorted square-planar geometry.[1] Unlike BINAP, which forces a rigid 7-membered chelate ring, HO-MOP binds primarily through the Phosphorus atom.
-
Primary Interaction (P-Pd): The Pd-P bond length is typical for triarylphosphines (approx. 2.23–2.24 Å).
-
Secondary Interaction (The "OH Effect"):
-
HO-MOP: The hydroxyl group does not bind directly to the metal in the neutral dichloride complex. Instead, it forms a strong intramolecular hydrogen bond with one of the chloride ligands (O-H···Cl-Pd). This locks the binaphthyl axis in a specific conformation, reducing the fluxionality observed in other monodentate ligands.
-
MeO-MOP: The methoxy group is too far to H-bond and too weak to bind strongly. It acts as a "hemilabile" shield, occupying the apical site loosely or rotating away to open a coordination site for the substrate.
-
BINAP: Both phosphines bind, occupying two cis sites. This creates a crowded steric environment that is excellent for hydrogenation but often inhibits reactions requiring an open coordination site (like hydrosilylation).
-
B. Comparative Structural Metrics
| Feature | HO-MOP Complex | MeO-MOP Complex | BINAP Complex |
| Coordination Mode | Monodentate (P) + H-bond (OH[1]···Cl) | Monodentate (P) + Hemilabile (O) | Bidentate (P,P) |
| Bite Angle | N/A (Pseudo-chelate via H-bond) | N/A (Flexible) | ~92° (Rigid) |
| Axial Flexibility | Locked (due to H-bond) | Flexible (Rotation allowed) | Fixed (Rigid backbone) |
| Active Species | Neutral [PdCl₂(L)] or Anionic [Pd(P,O)L] | Neutral [PdCl₂(L)] | Cationic [Pd(P,P)]²⁺ or Neutral |
Comparative Performance: Asymmetric Hydrosilylation
The impact of the structural differences is most visible in the Palladium-Catalyzed Asymmetric Hydrosilylation of Styrene . This reaction requires a ligand that allows the oxidative addition of trichlorosilane (HSiCl₃) while directing the stereochemistry.
Experimental Data: Hydrosilylation of Styrene
Reaction Conditions: Styrene + HSiCl₃ (1.0 equiv), Pd catalyst (0.1 mol%), 20°C.
| Ligand | Conversion (%) | ee (%) | Configuration | Mechanistic Insight |
| MeO-MOP | >95% | 95% | (R) | The "Hemilabile" OMe group opens to allow HSiCl₃ entry, then closes to direct the hydride transfer. |
| HO-MOP | >90% | 34% | (S) | The O-H···Cl hydrogen bond is too stable. It prevents the necessary conformational change, forcing the reaction through a non-selective pathway. |
| BINAP | <10% | N/A | N/A | The rigid P,P-chelate occupies both sites, preventing the coordination of the silane. The catalyst is effectively "dead" for this reaction. |
Critical Insight: While HO-MOP performs poorly here, this "failure" validates the mechanism. The high ee% of MeO-MOP relies on the absence of a strong lock (like the H-bond in HO-MOP). However, in reactions where the substrate itself can H-bond (e.g., functionalized ketones), HO-MOP often outperforms MeO-MOP by directing the substrate via the hydroxyl group.
Experimental Protocols
Protocol A: Synthesis of [PdCl₂(HO-MOP)] Complex
Note: This protocol ensures the isolation of the neutral complex with the intact H-bond.
-
Precursor Preparation: Dissolve PdCl₂(PhCN)₂ (1.0 equiv) in anhydrous Benzene or DCM under Argon.
-
Ligand Addition: Add (R)-HO-MOP (1.05 equiv) as a solid. The solution will change color (typically orange to yellow/red).
-
Stirring: Stir at room temperature for 12 hours. The displacement of benzonitrile is driven by the stronger phosphine ligand.
-
Precipitation: Concentrate the solution to ~20% volume. Add diethyl ether or n-hexane slowly to precipitate the complex.
-
Filtration: Filter the yellow solid and wash with cold pentane.
-
Drying: Dry under high vacuum for 4 hours.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Target: X-ray quality crystals.[2]
-
Dissolve 20 mg of the complex in a minimum amount of CH₂Cl₂ (DCM) in a small vial (inner vial).
-
Place the inner vial (uncapped) inside a larger jar containing n-Hexane (outer solvent).
-
Seal the outer jar tightly.
-
Allow to stand undisturbed at 4°C for 3–7 days.
-
Mechanism: Hexane vapor slowly diffuses into the DCM, lowering the solubility of the complex and promoting slow, ordered lattice formation.
Mechanistic Visualization
The following diagram illustrates the structural divergence between the ligands during complexation and catalysis.
Figure 1: Structural logic flow showing how ligand substitution (OH vs OMe vs PPh₂) dictates the coordination geometry and subsequent catalytic outcome.
References
-
Hayashi, T., et al. (1994). "Catalytic Asymmetric Hydrosilylation of Olefins using MOP Ligands." Journal of the American Chemical Society.[3]
-
Hayashi, T. (2001).[4] "Asymmetric hydrosilylation of styrenes catalyzed by palladium-MOP complexes: ligand modification and mechanistic studies." Journal of Organic Chemistry.
-
Kocovsky, P., et al. (1999). "Synthesis of MAP and MOP ligands and their application in catalysis." Tetrahedron Letters.
-
Sigma-Aldrich. (2025). "Product Specification: Dichloro[2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]palladium(II)."
-
Neves, A. C. B., et al. (2013). "Synthesis of Chiral Bis-MOP-type Diphosphines." Chemistry Letters.
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A Senior Application Scientist's Guide to Phosphine Ligands: A Comparative Analysis of Monodentate vs. Bidentate Architectures in Catalysis
For researchers navigating the complex landscape of transition metal catalysis, ligand selection is a paramount decision that dictates the success, efficiency, and selectivity of a chemical transformation. Among the vast arsenal of ligands, phosphines are arguably the most versatile and widely employed class, underpinning numerous industrial processes and academic discoveries.[1][2] Their power lies in the ability to systematically tune the steric and electronic properties of the metal center, thereby controlling its catalytic behavior.[3][4][5]
This guide provides an in-depth comparative analysis of two fundamental classes of phosphine ligands: monodentate and bidentate. We will move beyond a simple list of features to explore the causal relationships between ligand architecture and catalytic performance, offering field-proven insights and validated experimental protocols to empower your research and development endeavors.
Foundational Principles: Steric and Electronic Parameters
The behavior of a phosphine ligand is governed by its steric and electronic characteristics. Understanding these parameters is crucial for rational ligand selection.
Monodentate Ligands: The Tolman Model For monodentate phosphines (PR₃), which bind to a metal through a single phosphorus atom, Chad Tolman provided two key descriptors:[5]
-
Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined M-P bond distance.[4][5] A larger cone angle signifies greater steric hindrance around the metal center, which can facilitate reductive elimination but may hinder oxidative addition.[3]
-
Tolman Electronic Parameter (TEP): This parameter measures the ligand's net electron-donating ability. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) of Ni(CO)₃L complexes via IR spectroscopy.[5][6] Ligands with strong σ-donor capabilities increase electron density on the metal, which is then back-donated to the CO ligands, weakening the C-O bond and lowering ν(CO). Therefore, a lower TEP value corresponds to a more electron-donating phosphine.[7]
Bidentate Ligands: The Bite Angle Bidentate phosphines, or diphosphines, feature two phosphorus atoms connected by a backbone, allowing them to chelate to a metal center.[8] While the individual phosphorus atoms have their own steric and electronic properties, the defining characteristic of a bidentate ligand is its natural bite angle (βn) .[9]
The bite angle is the P-M-P angle that is geometrically preferred by the ligand's backbone.[10][11][12] This angle is a powerful tool for catalyst design, as it enforces a specific geometry on the metal complex, profoundly influencing selectivity and reaction rates.[10][12] For instance, wide bite angle ligands like Xantphos can promote reductive elimination and are often crucial for achieving high yields in cross-coupling reactions.[9][13]
Data Presentation: A Comparative Overview of Common Phosphine Ligands
The following table summarizes the key steric and electronic parameters for a selection of commercially available monodentate and bidentate phosphine ligands.
| Ligand | Type | Tolman Cone Angle (θ) [°] | TEP (ν(CO)) [cm⁻¹] | Natural Bite Angle (βn) [°] |
| PPh₃ | Monodentate | 145 | 2068.9 | N/A |
| PCy₃ | Monodentate | 170 | 2056.4 | N/A |
| P(t-Bu)₃ | Monodentate | 182 | 2056.1 | N/A |
| dppe | Bidentate | 125 (per PPh₂) | ~2069 | ~85 |
| dppp | Bidentate | 125 (per PPh₂) | ~2069 | ~91 |
| dppf | Bidentate | 125 (per PPh₂) | ~2069 | ~99 |
| Xantphos | Bidentate | 125 (per PPh₂) | ~2069 | ~111 |
Note: TEP and Cone Angle for bidentate ligands are approximated based on their PAr₂ moieties. The defining feature remains the bite angle.
Coordination Chemistry: The Chelate Effect and its Implications
The most significant thermodynamic difference between monodentate and bidentate ligands is the chelate effect .[14] A bidentate ligand, by binding at two points, forms a much more stable metal complex than two analogous monodentate ligands.[15][16]
This enhanced stability arises primarily from a favorable entropy change.[14][16] When a bidentate ligand displaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy, which drives the equilibrium towards the chelated complex.[14]
Practical Implications of the Chelate Effect:
-
Catalyst Stability: Chelation prevents ligand dissociation, which is often a primary pathway for catalyst decomposition. This leads to more robust and long-lived catalysts, a critical factor in both industrial and pharmaceutical applications.
-
Control of Coordination Number: By occupying two coordination sites, bidentate ligands provide better control over the metal's coordination sphere, preventing unwanted side reactions.
-
Enantioselective Catalysis: The rigid, well-defined geometry of chiral bidentate ligands is the cornerstone of asymmetric catalysis. The fixed conformation of the chelate ring effectively transfers chiral information to the catalytic site, enabling high levels of enantioselectivity.[17]
Visualization: Ligand Coordination Modes
The diagram below illustrates the fundamental difference in coordination between two monodentate ligands and one bidentate ligand, visually representing the concept of chelation.
Caption: A simplified catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: This is often the rate-limiting step. Electron-rich monodentate ligands (e.g., trialkylphosphines) can accelerate this step by increasing the electron density on the metal center, making it more nucleophilic. [3]However, very bulky ligands may sterically hinder the approach of the substrate.
-
Reductive Elimination: This is the product-forming step. Bulky monodentate ligands and, notably, bidentate ligands with wide bite angles are known to promote reductive elimination. [3][13]The steric pressure and enforced geometry help to bring the two organic groups (R¹ and R²) closer together, facilitating C-C bond formation. [13] The Monodentate Advantage: Flexibility and Lability While bidentate ligands offer stability, monodentate ligands provide flexibility. In some catalytic cycles, a coordinatively unsaturated "L₁M" species is the true active catalyst. The dissociation of a monodentate ligand is kinetically more facile than the decoordination of one arm of a chelated bidentate ligand. This lability can be essential for creating a vacant site for substrate binding, leading to higher turnover frequencies in certain reactions. [17] The Bidentate Advantage: Suppressing Side Reactions The rigid framework of bidentate ligands is highly effective at preventing undesirable side reactions like β-hydride elimination. By occupying cis-coordination sites, they can block the pathway required for this decomposition route, leading to higher product selectivity.
Experimental Protocols: A Practical Guide
Experimental Protocol 1: Ligand Screening for Suzuki-Miyaura Cross-Coupling
Objective: To empirically compare the performance of a set of monodentate and bidentate phosphine ligands for a specific Suzuki-Miyaura reaction.
Methodology:
-
Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate). To each vial, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Preparation (Stock Solutions): Prepare separate stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each phosphine ligand to be tested in an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane). The Pd:P ratio should be controlled (e.g., 1:2 for monodentate, 1:1 for bidentate).
-
Catalyst Dosing: Add a precise volume of the Pd precursor stock solution to each vial to achieve the desired catalyst loading (e.g., 1 mol%). Then, add the corresponding volume of the appropriate ligand stock solution to each vial.
-
Causality Check: Preparing stock solutions and adding them separately minimizes variability in catalyst formation and ensures accurate dosing across the array.
-
-
Reaction Execution: Seal the vials, remove the plate from the glovebox, and place it on a pre-heated stirring block (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling, quench the reactions with water. Add an internal standard (e.g., dodecane) to each vial. Extract the organic layer, and analyze the yield and purity by GC or HPLC.
-
Self-Validation: Running the reactions in parallel under identical conditions with a reliable internal standard ensures that any observed differences in yield are directly attributable to the ligand's performance. Include a "no ligand" control to establish a baseline.
-
Experimental Protocol 2: Characterization of Ligand Coordination by ³¹P NMR Spectroscopy
Objective: To confirm the coordination of a phosphine ligand to a metal center and assess the complex's purity.
Methodology:
-
Sample Preparation (Air-Sensitive): In a glovebox, dissolve a small amount of the pre-formed metal-phosphine complex in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. If forming the complex in situ, add the metal precursor and the stoichiometric amount of the phosphine ligand to the NMR tube, followed by the solvent. [18]2. Sealing: Seal the NMR tube securely (e.g., with a J. Young valve) before removing it from the glovebox. This is critical as many phosphines and their complexes are air-sensitive and can oxidize. [18][19]3. Data Acquisition: Acquire a proton-decoupled ³¹P{¹H} NMR spectrum. [20]4. Data Interpretation:
-
Coordination Shift (Δδ): Compare the chemical shift (δ) of the complex to that of the free ligand. Coordination to an electron-deficient metal center typically deshields the phosphorus nucleus, resulting in a downfield shift (positive Δδ).
-
Purity: The presence of a sharp signal corresponding to the free ligand or a signal around +30 to +50 ppm can indicate incomplete coordination or oxidation to the phosphine oxide, respectively. [18][19] * Bidentate Ligands: For symmetric bidentate ligands, a single sharp peak is expected. For asymmetric ligands or complexes, two distinct peaks with P-P coupling (J_PP) may be observed. [21]
-
The Final Verdict: A Ligand Selection Workflow
Choosing the right ligand class is not about a universal "better" option but about aligning the ligand's inherent properties with the specific demands of the catalytic transformation.
Visualization: Decision-Making Workflow
This decision tree provides a logical framework for selecting between monodentate and bidentate phosphines based on reaction goals.
Caption: A decision tree for rational phosphine ligand selection.
The debate between monodentate and bidentate phosphine ligands is one of nuance, not absolutes. Bidentate ligands, through the chelate effect, offer unparalleled stability and geometric pre-organization, making them the ligands of choice for asymmetric catalysis and reactions demanding high stability. [15][22]Monodentate ligands provide crucial flexibility and lability, which can unlock higher reaction rates and enable catalytic cycles that are inaccessible to their chelating counterparts. [17][22][23]A deep understanding of the mechanistic demands of your reaction, coupled with systematic, data-driven screening, will ultimately guide you to the optimal ligand architecture for your specific challenge.
References
- A Comparative Analysis of Monodentate vs.
- Bite angle effects in diphosphine metal catalysts: steric or electronic? RSC Publishing.
- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation.
- The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University.
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C.
- Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation.
- Bite Angle Effects of Diphosphines in Carbonylation Reactions.
- How does the bite angle of a ligand affect the efficiency of its c
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI (Shanghai) Development Co., Ltd.
- Phosphine Ligands - Ligands & Coordin
- Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
- Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek.
- Monodentate Phosphine Ligands.
- A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
- Chelating Effect as a Driving Force for the Selective Formation of Heteroligated Pt(II) Complexes with Bidentate Phosphino-Chalcoether Ligands.
- Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. RSC Publishing.
- Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.
- Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions (RSC Publishing).
- Chel
- Phosphine Ligand Applic
- Phosphine and Rel
- Phosphines. Chemistry LibreTexts.
- Using JPP to Identify Ni Bident
- The Chelate Effect (and Macrocycle Effect). Chemistry LibreTexts.
- Bidentate Phosphine Ligands and Precursors. Sigma-Aldrich.
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- 7. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
